3,3-Dimethyl-1-indanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 200698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZAOSKLFKAEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307972 | |
| Record name | 3,3-Dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307972 | |
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Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26465-81-6 | |
| Record name | 3,3-Dimethyl-1-indanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200698 | |
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| Record name | 3,3-Dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
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| Record name | 3,3-Dimethyl-1-indanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMY99K3WHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Dimethyl-1-indanone (CAS: 26465-81-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-indanone is a bicyclic ketone with the CAS number 26465-81-6. It belongs to the indanone class of compounds, which are characterized by a fused benzene (B151609) and cyclopentanone (B42830) ring system. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules and approved drugs.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known applications of this compound, with a focus on its potential relevance in drug discovery and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O | [3] |
| Molecular Weight | 160.21 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid or solid | [4] |
| Boiling Point | 122 °C at 16 mmHg | |
| Storage Temperature | 2-8°C | |
| InChI Key | QWZAOSKLFKAEOK-UHFFFAOYSA-N | [3] |
| SMILES | CC1(C)CC(=O)c2ccccc12 |
Spectroscopic Data Summary:
| Spectroscopy Type | Key Data Points | Reference(s) |
| ¹³C NMR | Spectral data available on SpectraBase. | [3] |
| ¹H NMR | Spectral data available on SpectraBase. | [3] |
| Mass Spectrometry (GC-MS) | Major fragments observed at m/z 160, 145, 117, 115, 110. | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-phenyl-3,3-dimethylpropanoic acid or its corresponding acyl chloride. This reaction is a classic method for forming the indanone ring system.[5]
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol describes a plausible method for the synthesis of this compound based on general procedures for intramolecular Friedel-Crafts acylations.
Materials:
-
3-phenyl-3,3-dimethylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of the Acyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve 3-phenyl-3,3-dimethylpropanoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5 equivalents).
-
Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-phenyl-3,3-dimethylpropanoyl chloride is obtained and can be used in the next step without further purification.
-
-
Intramolecular Friedel-Crafts Acylation:
-
In a separate, dry three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the crude acyl chloride from the previous step in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully pour the reaction mixture onto crushed ice with the dropwise addition of concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
While direct biological studies on this compound are limited, it is known to be a useful reagent in the synthesis of other potentially bioactive molecules.
Synthesis of Indole (B1671886) and Indoline (B122111) Chromophores
This compound serves as a precursor for the synthesis of indole and indoline chromophores, which have been noted for their potential antioxidant properties.[6] A common synthetic route to achieve this transformation is the Fischer indole synthesis.
Experimental Protocol Outline: Fischer Indole Synthesis
-
Hydrazone Formation: this compound is reacted with a substituted or unsubstituted phenylhydrazine (B124118) in the presence of an acid catalyst (e.g., acetic acid) to form the corresponding phenylhydrazone.
-
Cyclization: The formed hydrazone is then heated in the presence of a stronger acid catalyst (e.g., polyphosphoric acid or zinc chloride) to induce a[7][7]-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the indole ring system.
Reaction Scheme: Fischer Indole Synthesis
Caption: Synthesis of indole chromophores from this compound.
Potential Biological Relevance and Future Directions
The indanone scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[5][8] Notably, indanone derivatives are key components of drugs used to treat Alzheimer's disease.[1]
While this compound itself has not been extensively studied for its biological activities, its role as a precursor to antioxidant indole and indoline chromophores suggests a potential for indirect biological relevance.[6][9][10] Antioxidants are crucial in combating oxidative stress, a key pathological factor in numerous diseases, including neurodegenerative disorders and inflammation.[11]
Antioxidant Signaling Pathway
The potential antioxidant activity of derivatives of this compound could be relevant in mitigating cellular damage caused by reactive oxygen species (ROS).
Caption: Role of antioxidants in preventing cellular damage by ROS.
Conclusion
This compound is a readily synthesizable compound with well-defined physicochemical properties. While there is a notable lack of direct biological data for this specific molecule, its utility as a synthetic intermediate for potentially bioactive indole and indoline derivatives highlights its importance for further investigation. The broader indanone class exhibits significant therapeutic potential, particularly in the context of neurodegenerative and inflammatory diseases. Future research should focus on the direct biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C11H12O | CID 304628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 26465-81-6 [thegoodscentscompany.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 26465-81-6 [chemicalbook.com]
- 7. staff.cimap.res.in [staff.cimap.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3,3-Dimethyl-1-indanone: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethyl-1-indanone, a valuable intermediate in organic synthesis. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Data Presentation
The spectroscopic data for this compound is summarized in the tables below. This includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, providing a complete spectral fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.68 | d | 1H | Ar-H |
| 7.52 | t | 1H | Ar-H |
| 7.35 | t | 1H | Ar-H |
| 7.28 | d | 1H | Ar-H |
| 2.62 | s | 2H | -CH₂- |
| 1.35 | s | 6H | -C(CH₃)₂ |
Note: Data is predicted and should be confirmed with experimental results.
¹³C NMR (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 205.0 (Predicted) | C=O (C1) |
| 153.0 (Predicted) | Ar-C (C7a) |
| 135.0 (Predicted) | Ar-C (C3a) |
| 134.5 (Predicted) | Ar-CH |
| 127.5 (Predicted) | Ar-CH |
| 124.0 (Predicted) | Ar-CH |
| 123.5 (Predicted) | Ar-CH |
| 52.0 (Predicted) | -CH₂- (C2) |
| 42.0 (Predicted) | -C(CH₃)₂ (C3) |
| 25.0 (Predicted) | -C(CH₃)₂ |
Note: An experimental ¹³C NMR spectrum in CDCl₃ has been reported.[1] Predicted values are provided for reference.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050 | Aromatic C-H Stretch |
| ~2970 | Aliphatic C-H Stretch |
| ~1710 | Carbonyl (C=O) Stretch |
| ~1600, ~1480 | Aromatic C=C Stretch |
Mass Spectrometry (GC-MS) Data[1]
| m/z | Proposed Fragment |
| 160 | [M]⁺ (Molecular Ion) |
| 145 | [M - CH₃]⁺ |
| 117 | [M - CH₃ - CO]⁺ |
| 115 | [C₉H₇]⁺ (Indenyl Cation) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 220 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum of this compound, which is a liquid at room temperature, is obtained using the thin-film method. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. The analysis is performed on a GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure proper separation. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass-to-charge (m/z) range of approximately 40-400 amu.
Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of 3,3-Dimethyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3,3-Dimethyl-1-indanone, a valuable intermediate in medicinal chemistry and organic synthesis. This document details the prevalent synthetic methodologies, purification protocols, and relevant quantitative data to assist researchers in their scientific endeavors.
Introduction
This compound is a cyclic ketone that serves as a crucial building block in the synthesis of various biologically active molecules. Its rigid, bicyclic structure makes it an attractive scaffold for the development of novel therapeutic agents. The primary route to its synthesis involves an intramolecular Friedel-Crafts acylation, a powerful and widely used method for the formation of cyclic ketones. This guide will focus on a common and effective synthetic pathway starting from benzene (B151609) and 3,3-dimethylacrylic acid or its derivatives.
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor. A common approach involves the reaction of an aromatic substrate with 3,3-dimethylacrylic acid or its corresponding acyl chloride, promoted by a Lewis acid or superacid catalyst.
Synthesis via Friedel-Crafts Acylation of Benzene with 3,3-Dimethylacrylic Acid
A one-step synthesis of 1-indanone (B140024) derivatives can be achieved through a Friedel-Crafts reaction using 3,3-dimethylacrylic acid and an aromatic substrate, catalyzed by a strong Lewis acid such as niobium pentachloride (NbCl₅).[1] This method is advantageous due to its directness, though yields can be variable depending on the specific reaction conditions and the reactivity of the aromatic substrate.
Synthesis via Friedel-Crafts Acylation using Ethyl 3,3-Dimethylacrylate
An alternative and effective method involves the reaction of benzene with ethyl 3,3-dimethylacrylate in the presence of liquid hydrogen fluoride (B91410), which acts as both the catalyst and the solvent. This process has been reported to produce this compound in high yield and purity.
Reaction Scheme:
Caption: Synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol: Synthesis from Benzene and Ethyl 3,3-Dimethylacrylate
This protocol is adapted from established procedures for Friedel-Crafts acylations.
Materials:
-
Benzene
-
Ethyl 3,3-dimethylacrylate
-
Liquid Hydrogen Fluoride (HF) - EXTREME CAUTION IS ADVISED
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (B109758) or Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
A specialized reaction vessel suitable for use with liquid HF
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge benzene (1.0 equivalent) and ethyl 3,3-dimethylacrylate (1.1 equivalents).
-
Reaction Execution: Cool the vessel and carefully add liquid hydrogen fluoride (approximately 5-10 molar equivalents). Stir the reaction mixture at a controlled temperature (e.g., 70°C) for 1 hour.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This should be done in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralization: Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and catalyst residues. The choice of purification method depends on the nature and quantity of the impurities.
Purification by Distillation
For liquid products like this compound, vacuum distillation is an effective method for purification, especially for larger quantities.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the appropriate boiling point (122 °C at 16 mmHg).
Purification by Column Chromatography
Column chromatography is a versatile technique for separating the target compound from impurities with different polarities.
Experimental Protocol: Column Chromatography
-
Column Preparation: Pack a chromatography column with silica (B1680970) gel using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat briefly.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following tables summarize the quantitative data related to the synthesis and physical properties of this compound.
Table 1: Synthesis of this compound
| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Purity | Reference |
| Friedel-Crafts from Benzene and Ethyl 3,3-dimethylacrylate | Liquid HF | Liquid HF | 70 °C | 1 hr | 93.1% | 96% | EP0567953A1 |
| Friedel-Crafts from Aromatic Substrate and 3,3-dimethylacrylic acid | NbCl₅ | Not specified | Not specified | - | 0-78% | - | Barbosa et al., 2015 (as cited in[1]) |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol |
| Appearance | Colorless to pale yellow clear liquid |
| Boiling Point | 122 °C at 16 mmHg |
| CAS Number | 26465-81-6 |
Visualization of Workflows
General Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Friedel-Crafts Acylation Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the acylating agent, which is then attacked by the aromatic ring, followed by intramolecular cyclization.
Caption: Simplified mechanism of Friedel-Crafts acylation.
References
Physical properties of 3,3-Dimethyl-1-indanone (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 3,3-Dimethyl-1-indanone, with a specific focus on its melting and boiling points. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
This compound is an organic compound that is typically encountered as a colorless to pale yellow, clear liquid at room temperature.[1][2] This observation suggests that its melting point is below standard ambient temperature. While a precise melting point is not prominently documented in readily available literature, its liquid state under normal laboratory conditions is a key physical characteristic.
The boiling point of this compound has been reported under both atmospheric and reduced pressure conditions, which is critical information for purification and handling during chemical synthesis.
Data Summary
The following table summarizes the key physical properties of this compound.
| Physical Property | Value | Conditions |
| Melting Point | Not available | Assumed to be below room temperature |
| Boiling Point | 250.80 °C (estimated) | @ 760.00 mm Hg |
| 122 °C | @ 16 mmHg | |
| Appearance | Colorless to pale yellow clear liquid | Standard conditions |
Experimental Protocols
The determination of melting and boiling points are fundamental experimental procedures in organic chemistry for the characterization and purity assessment of a compound.
Melting Point Determination
The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range. A standard method for determining the melting point involves a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the finely powdered solid compound is packed into a capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a heating block or an oil bath within a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is highly dependent on atmospheric pressure.
Methodology (Capillary Method):
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure uniform heating.
-
Observation: As the liquid is heated, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued, and the liquid is allowed to cool.
-
Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the physical properties of an organic compound.
References
Solubility Profile of 3,3-Dimethyl-1-indanone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,3-Dimethyl-1-indanone, a key intermediate in various synthetic applications. Due to a lack of publicly available quantitative solubility data for this compound in organic solvents, this document focuses on its predicted solubility based on its chemical structure and furnishes a detailed, generalized experimental protocol for determining its solubility.
Core Concepts: Predicting Solubility
This compound possesses a chemical structure that includes a bicyclic aromatic ring system, a ketone functional group, and two methyl groups. This combination of a large non-polar surface area with a polar ketone group suggests a nuanced solubility profile. It is anticipated to exhibit good solubility in a range of organic solvents.
Expected Solubility:
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran, Dimethylformamide): High solubility is expected due to dipole-dipole interactions between the solvent and the ketone group of the indanone.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is predicted, driven by London dispersion forces interacting with the large hydrocarbon portion of the molecule.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is likely, facilitated by hydrogen bonding between the solvent's hydroxyl group and the lone pairs of electrons on the ketone's oxygen atom.
While a precise quantitative value for its solubility in water is not extensively documented, it is estimated to be sparingly soluble, a common characteristic for compounds of its nature. One source estimates the water solubility to be 194.9 mg/L at 25 °C.
Data Presentation: Solubility of this compound
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents at different temperatures has not been published in readily accessible scientific literature. Researchers are encouraged to determine this data experimentally using the protocol outlined below.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Mole Fraction (x) |
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
Experimental Protocol: Determination of Solubility via the Isothermal Equilibrium Method
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer and temperature controller
-
Constant temperature water bath
-
Analytical balance (±0.0001 g)
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
-
Drying oven
2. Procedure:
-
Temperature Control: Set the constant temperature water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.
-
Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure that solid-liquid equilibrium is reached. The time required for equilibration may vary and should be determined empirically.
-
Sampling: Once equilibrium is achieved, stop the stirring and allow the solid to settle for a sufficient period (e.g., 2 hours) to form a clear supernatant.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a filter to avoid crystallization during transfer.
-
Gravimetric Analysis: Transfer the filtered sample into a pre-weighed vial and record the total mass.
-
Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Final Mass Measurement: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dry solute.
-
Calculation: The solubility can be calculated using the following formulas:
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)
-
Mass of solute = (Mass of vial + solute) - Mass of empty vial
-
Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) * 100
-
3. Data Validation:
-
Repeat the experiment at least three times to ensure the reproducibility of the results.
-
Analyze the solid phase after the experiment (e.g., by DSC or XRD) to confirm that no solvate formation or polymorphic transformation has occurred.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for Solubility Determination.
The Emerging Therapeutic Potential of 3,3-Dimethyl-1-indanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone (B140024) scaffold has garnered significant attention in medicinal chemistry as a "privileged structure" due to its presence in numerous biologically active compounds and its synthetic versatility. Among its various substituted analogs, 3,3-dimethyl-1-indanone derivatives are emerging as a promising class of molecules with a wide spectrum of potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds, with a focus on their potential in anticancer, anti-inflammatory, and neuroprotective applications.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often begins with the formation of the core this compound structure, which can then be further modified. A common synthetic route involves the Friedel-Crafts acylation of an aromatic substrate with 3,3-dimethylacrylic acid. Subsequent modifications, such as the Claisen-Schmidt condensation, are frequently employed to introduce further diversity and generate biologically active derivatives like 2-benzylidene-1-indanones.
A general workflow for the synthesis of these derivatives is outlined below:
Potential Biological Activities
Derivatives of the 1-indanone scaffold have demonstrated a broad range of biological activities. While extensive research on a wide array of 3,3-dimethyl substituted derivatives is still growing, the existing data for this and structurally related compounds point towards significant potential in several key therapeutic areas.
Anticancer Activity
Indanone derivatives have shown potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of critical cellular processes such as tubulin polymerization and the modulation of key signaling pathways like NF-κB, which is crucial for cancer cell survival and proliferation. Some 2-benzylidene-1-indanone (B110557) derivatives have exhibited impressive IC50 values in the nanomolar range against human cancer cell lines.[1]
Table 1: Anticancer Activity of Selected Indanone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [1] |
| 2-Benzylidene-1-indanone | HCT-116 (Colon) | 0.088 | [1] |
| 2-Benzylidene-1-indanone | THP-1 (Leukemia) | 0.12 | [1] |
| 2-Benzylidene-1-indanone | A549 (Lung) | 0.21 | [1] |
| Thiazolyl Hydrazone of 1-indanone | HT-29 (Colon) | 0.41 ± 0.19 | [2] |
| Thiazolyl Hydrazone of 1-indanone | COLO 205 (Colon) | 0.98 | [2] |
| Spiroisoxazoline of indanone (9f) | MCF-7 (Breast) | 0.03 ± 0.01 | [3] |
One of the key pathways implicated in cancer progression that can be targeted by bioactive compounds is the NF-κB signaling pathway. The inhibition of this pathway can lead to decreased inflammation and cell survival, and an increase in apoptosis.
Anti-inflammatory Activity
The anti-inflammatory properties of indanone derivatives are well-documented.[4] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[5][6] This activity is often linked to the inhibition of pathways like NF-κB.
Table 2: Anti-inflammatory Activity of Selected Indanone Derivatives
| Compound | Assay | Activity | Concentration | Reference |
| 2-benzylidene-1-indanone (4d) | TNF-α inhibition (LPS-stimulated macrophages) | 83.73% | 10 µM | [5] |
| 2-benzylidene-1-indanone (4d) | IL-6 inhibition (LPS-stimulated macrophages) | 69.28% | 10 µM | [5] |
| Indanone derivative C5 | NO release reduction (in BV2 cells) | Significant | ≤50 µM | [6] |
| Indanone derivative C5 | TNF-α release reduction (in BV2 cells) | Significant | ≤50 µM | [6] |
| Indanone derivative C5 | IL-1β release reduction (in BV2 cells) | Significant | ≤50 µM | [6] |
| Indanone derivative | Heat-induced hemolysis inhibition | 72.82% | 100 µM | [7] |
Cholinesterase Inhibitory Activity
Several indanone derivatives have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9] Some compounds have shown inhibitory activities in the nanomolar to low micromolar range. Additionally, certain derivatives have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[8]
Table 3: Cholinesterase Inhibitory Activity of Selected Indanone Derivatives
| Compound | Target | IC50 | Reference |
| Indanone derivative 9 | AChE | 14.8 nM | [8] |
| Indanone derivative 14 | AChE | 18.6 nM | [8] |
| Indanone derivative C5 | AChE | 1.16 ± 0.41 µM | [6] |
| Indanone derivative 54 | AChE | 8.82 µM | [9] |
| Indanone derivative 55 | AChE | 6.94 µM | [9] |
| Indanone derivative 68 | AChE | 9.53 µM | [9] |
| Indanone derivative 7h | AChE | 1.2 µM | [10] |
| Indanone derivative 7h | BChE | 0.3 µM | [10] |
Antimicrobial and Antifungal Activity
The indanone scaffold has also been explored for its antimicrobial and antifungal properties.[11][12][13][14] Derivatives have shown activity against a range of bacterial and fungal strains, with some exhibiting minimum inhibitory concentrations (MIC) in the micromolar range.
Table 4: Antimicrobial and Antifungal Activity of Selected Indanone Derivatives
| Compound Class | Microorganism | MIC (µM) | Reference |
| Aurone and Indanone Derivatives (A5, D2) | Various bacteria | 15.625 | [13] |
| Aurone and Indanone Derivatives (A2, B1, etc.) | Various bacteria | 62.5 | [12] |
| Indanone acetic acid derivatives | Various bacteria and fungi | Satisfactory results | [11] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Synthesis of 2-Benzylidene-1-indanone Derivatives
This protocol describes a typical Claisen-Schmidt condensation for the synthesis of 2-benzylidene-1-indanone derivatives.[5]
Materials:
-
Substituted 1-indanone (e.g., 6-hydroxy-1-indanone)
-
Substituted benzaldehyde
-
Sodium hydroxide (B78521) (20% w/v aqueous solution)
-
Hydrochloric acid (1.0 M)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the substituted 1-indanone and the substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add the 20% sodium hydroxide solution dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
After the reaction is complete (monitored by TLC), pour the mixture into a beaker containing ice and water.
-
Acidify the mixture with 1.0 M hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the indanone derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by monitoring the hydrolysis of a substrate.[10][17]
Materials:
-
AChE or BChE enzyme
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound derivatives
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
This compound derivatives
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the indanone derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO production inhibition.
A general workflow for in vitro anti-inflammatory screening is depicted below.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The available data, primarily from related indanone derivatives, strongly suggest that this class of compounds holds significant potential in the fields of oncology, neurodegenerative diseases, and inflammatory disorders. The gem-dimethyl substitution at the 3-position can influence the molecule's conformation and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
Future research should focus on the synthesis and systematic biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of these promising compounds and advancing them through the drug discovery and development pipeline.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20080153878A1 - Compositions, synthesis, and methods of using indanone based cholinesterase inhibitors - Google Patents [patents.google.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]
- 15. Synthesis and Evaluation of a New Series of Arylidene Indanones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of a New Series of Arylidene Indanones as Potential Anticancer Agents | Bentham Science [eurekaselect.com]
- 17. A Comprehensive Review of Cholinesterase Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
3,3-Dimethyl-1-indanone: A Versatile Scaffold for Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
3,3-Dimethyl-1-indanone is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a wide array of complex organic molecules, including pharmaceuticals and biologically active compounds. Its rigid, fused-ring structure, combined with the presence of a reactive ketone functional group and a gem-dimethyl group that imparts steric influence and lipophilicity, makes it an attractive starting material for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
This compound is a colorless to pale yellow liquid or solid with a molecular formula of C₁₁H₁₂O and a molecular weight of 160.21 g/mol .[1][2] Its key physical and spectroscopic properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-inden-1-one | [1] |
| CAS Number | 26465-81-6 | [1][2] |
| Molecular Formula | C₁₁H₁₂O | [1][2] |
| Molecular Weight | 160.21 g/mol | [1][2] |
| Appearance | Colorless to pale yellow clear liquid or solid | [2] |
| Boiling Point | 122 °C at 16 mmHg | [3][4] |
| Density | 1.03 g/cm³ | [4] |
| Storage Temperature | 2-8 °C | [3] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz) δ: 7.77-7.25 (m, 4H, Ar-H), 2.57 (s, 2H, -CH₂-), 1.37 (s, 6H, -C(CH₃)₂)
-
¹³C NMR (CDCl₃, 100 MHz) δ: 205.2, 154.9, 134.7, 134.0, 127.6, 125.7, 123.9, 44.7, 38.0, 29.1
-
Mass Spectrum (EI) m/z (%): 160 (M+, 48), 145 (100), 117 (30), 91 (22)
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor. A one-step synthesis has been reported via the reaction of benzene (B151609) with 3,3-dimethylacrylic acid or its derivatives.
Experimental Protocol: One-Step Friedel-Crafts Acylation
This protocol is based on the general principles of Friedel-Crafts reactions for the synthesis of indanones.
Reaction:
Reagents and Materials:
-
Anhydrous benzene
-
3,3-Dimethylacryloyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (B109758) (DCM) as solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Prepare a solution of 3,3-dimethylacryloyl chloride (1.0 equivalent) in dry dichloromethane and add it to the dropping funnel.
-
Add the 3,3-dimethylacryloyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly add anhydrous benzene (1.1 equivalents) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench it by the slow addition of crushed ice, followed by 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.
This compound as a Building Block in Organic Synthesis
The reactivity of the carbonyl group and the adjacent α-methylene group in this compound allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules.
Aldol Condensation for the Synthesis of Chalcone (B49325) Analogs
The α-methylene protons of this compound are acidic and can be deprotonated by a base to form an enolate, which can then undergo an Aldol condensation with aromatic aldehydes to yield α,β-unsaturated ketones, which are chalcone analogs. These compounds are of interest for their potential biological activities.
This compound + Benzaldehyde → (E)-2-Benzylidene-3,3-dimethyl-1-indanone
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
Reaction:
Reagents and Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for Grignard reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small amount of a solution of bromobenzene (1.2 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a powerful method for converting the carbonyl group of this compound into an exocyclic double bond. This transformation is useful for introducing new carbon substituents and for the synthesis of compounds with specific stereochemistry. [5][6]
Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane
Reaction:
Reagents and Materials:
-
n-Butyllithium (n-BuLi) or other strong base
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound
-
Standard glassware for anhydrous and air-sensitive reactions
Procedure:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.
Applications in Drug Discovery and Development
The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. [3][7]Derivatives of this compound are being investigated for various therapeutic applications.
Cholinesterase Inhibitors for Alzheimer's Disease
Several studies have focused on the design and synthesis of indanone derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. [8][9][10][11][12]The indanone core serves as a key structural motif for binding to the active site of the enzyme.
Antiviral Agents
Derivatives of 1-indanone (B140024) have also shown promise as antiviral agents. For instance, chalcone derivatives containing an indanone moiety have been synthesized and evaluated for their activity against the tobacco mosaic virus (TMV). [13]
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its unique structural features and reactivity allow for the construction of a wide range of complex molecules with significant potential in medicinal chemistry and drug discovery. The synthetic routes and applications outlined in this guide highlight the importance of this compound as a foundational scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative diseases and viral infections. Further exploration of the synthetic utility of this compound is expected to lead to the discovery of new and potent biologically active molecules.
References
- 1. This compound | C11H12O | CID 304628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 26465-81-6 [sigmaaldrich.com]
- 4. This compound, CasNo.26465-81-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Carbonyl Reactivity of 3,3-Dimethyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-1-indanone is a bicyclic ketone that serves as a valuable intermediate in the synthesis of various organic compounds. Its rigid structure, featuring a carbonyl group within a five-membered ring fused to a benzene (B151609) ring, and the presence of a quaternary carbon at the 3-position, imparts distinct reactivity to the carbonyl group. This technical guide provides a comprehensive overview of the reactivity of the carbonyl group in this compound, including detailed experimental protocols, quantitative data, and mechanistic pathways. This document is intended to be a resource for researchers and professionals in the fields of organic synthesis and drug development.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of benzene with 3,3-dimethylacrylic acid ethyl ester in liquid hydrogen fluoride. This process has been reported to yield the product in high purity and quantity.
Experimental Protocol: Synthesis of this compound
In a suitable reactor, 7.81 g (100 mmol) of benzene and 14.4 g (112 mmol) of 3,3-dimethylacrylic acid ethyl ester are reacted with 100 g (5 mol) of liquid hydrogen fluoride. The mixture is stirred at 70°C for 1 hour. Following the reaction, standard workup procedures are performed to isolate the this compound. This method has been reported to produce 15.5 g of the compound with a purity of 96% (GC), corresponding to a yield of 93.1%.[1]
Reactions of the Carbonyl Group
The carbonyl group of this compound is a key site for a variety of chemical transformations, including reduction, oxidation, and nucleophilic additions.
Reduction of the Carbonyl Group
The reduction of the ketone functionality in this compound to a secondary alcohol, 3,3-Dimethyl-1-indanol (B8815620), is a fundamental transformation. A variety of reducing agents can be employed for this purpose.
a) Reduction with Diisobutylaluminium Hydride (DIBAL-H)
Diisobutylaluminium hydride (DIBAL-H) is an effective reducing agent for converting this compound to 3,3-Dimethyl-1-indanol. The reaction proceeds with high yield.
Experimental Protocol: Reduction of this compound with DIBAL-H
To a solution of this compound in a suitable anhydrous solvent (e.g., toluene), diisobutylaluminium hydride is added dropwise at room temperature. The reaction mixture is stirred for a specified period, followed by quenching and workup to isolate the product. A reported procedure for a similar reduction of 2-methyl-1-indanone (B98384) suggests keeping the reaction temperature at room temperature and stirring for 0.5 hours after the addition of DIBAL-H. In a specific example for this compound, this reduction has been reported to yield 3,3-dimethyl-1-indanol in 81% yield.[2]
Table 1: Quantitative Data for the Reduction of this compound
| Reducing Agent | Product | Yield (%) | Reference |
| Diisobutylaluminium Hydride (DIBAL-H) | 3,3-Dimethyl-1-indanol | 81 | [2] |
Logical Relationship: DIBAL-H Reduction Mechanism
Caption: General mechanism of DIBAL-H reduction of a ketone.
Oxidation of the Carbonyl Group
The carbonyl group of this compound can undergo oxidative cleavage through reactions like the Baeyer-Villiger oxidation.
a) Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation converts ketones to esters or lactones using peroxyacids.[3][4][5] In the case of this compound, a cyclic ketone, this reaction would yield a lactone. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom preferentially migrates.
Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation
To a solution of the ketone in an appropriate solvent such as dichloromethane, a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) is added. The reaction mixture is stirred at a suitable temperature until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified.
Logical Relationship: Baeyer-Villiger Oxidation Pathway
Caption: General mechanism of the Baeyer-Villiger oxidation.
Nucleophilic Addition Reactions
The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles.
a) Grignard Reaction
Grignard reagents (R-MgX) add to the carbonyl group to form tertiary alcohols after acidic workup.
Experimental Protocol: General Procedure for Grignard Reaction
The Grignard reagent, prepared in an anhydrous ether solvent, is added to a solution of this compound, also in an anhydrous ether, typically at a low temperature. After the addition is complete, the reaction is stirred and then quenched with an aqueous acid solution to yield the tertiary alcohol.
Experimental Workflow: Grignard Reaction
Caption: A typical workflow for a Grignard reaction.
b) Wittig Reaction
The Wittig reaction provides a method for the synthesis of alkenes from ketones using a phosphonium (B103445) ylide.[6] This reaction would convert the carbonyl group of this compound into an exocyclic double bond.
Experimental Protocol: General Procedure for Wittig Reaction
A phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF to generate the ylide. A solution of this compound is then added to the ylide, and the reaction mixture is stirred. Workup involves removal of the triphenylphosphine (B44618) oxide byproduct and purification of the resulting alkene.
Signaling Pathway: Wittig Reaction Mechanism
Caption: The mechanistic pathway of the Wittig reaction.
Enolate Formation and Subsequent Reactions
Due to the presence of α-hydrogens on the C2 carbon, this compound can form an enolate under basic conditions. This enolate can then participate in various reactions, such as aldol (B89426) condensations and alkylations.
a) Aldol Condensation
Experimental Protocol: Solvent-Free Aldol Condensation of 1-Indanone (B140024)
Solid 1-indanone (0.20 g) and 3,4-dimethoxybenzaldehyde (B141060) (0.25 g) are ground together until an oil is formed. Finely ground sodium hydroxide (B78521) (0.05 g) is added, and the mixture is scraped until it solidifies. After standing for 15 minutes, the mixture is acidified with 10% HCl. The solid product is then collected.[9]
b) Enolate Alkylation
The enolate of this compound can be alkylated by reacting it with an alkyl halide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the complete formation of the enolate.
Experimental Protocol: General Procedure for Enolate Alkylation
To a solution of LDA in an anhydrous solvent such as THF at low temperature (-78 °C), a solution of this compound is added dropwise to form the lithium enolate. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched, and the alkylated product is isolated.
Reductive Amination
The carbonyl group of this compound can be converted to an amine through reductive amination. This typically involves the formation of an imine or enamine intermediate, which is then reduced in situ.
Experimental Protocol: General Procedure for Reductive Amination
This compound is reacted with an amine (e.g., ammonium (B1175870) chloride for a primary amine) in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a protic solvent like methanol. The pH of the reaction is often controlled to facilitate imine formation and reduction.
Conclusion
This compound exhibits a rich and versatile carbonyl chemistry, making it a valuable synthon in organic synthesis. The reactions outlined in this guide, including reduction, oxidation, nucleophilic additions, enolate chemistry, and reductive amination, provide a toolbox for the construction of a wide array of more complex molecules. The provided experimental protocols and mechanistic diagrams serve as a foundation for further exploration and application of this important building block in research and development. Further investigation into the specific quantitative outcomes of these reactions with this compound will undoubtedly expand its utility in the scientific community.
References
- 1. EP0567953A1 - Process for the preparation of substituted indanones - Google Patents [patents.google.com]
- 2. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. inis.iaea.org [inis.iaea.org]
- 7. tandfonline.com [tandfonline.com]
- 8. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 9. cs.gordon.edu [cs.gordon.edu]
Stability and Storage of 3,3-Dimethyl-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,3-Dimethyl-1-indanone. The information is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound for experimental and developmental applications.
Core Stability and Storage Recommendations
Proper storage and handling are paramount to maintaining the chemical integrity of this compound. Based on information from multiple chemical suppliers, the primary storage recommendation is refrigeration.
Quantitative Data Summary
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2-8°C | [1] |
| Incompatibilities | Information not available. General practice suggests avoiding strong oxidizing agents, strong acids, and strong bases. | |
| Light Sensitivity | Information not available. As an aromatic ketone, protection from light is advisable to prevent potential photodegradation. | |
| Hygroscopicity | Information not available. Storage in a tightly sealed container in a dry environment is recommended. |
Note: The absence of specific data highlights the need for experimental determination of stability under various stress conditions.
Experimental Protocols for Stability Assessment
To ascertain the stability profile of this compound, a forced degradation study is recommended. The following is a generalized protocol based on established principles for stability testing of chemical compounds.
Objective
To evaluate the stability of this compound under various stress conditions, including heat, light, humidity, acid, and base hydrolysis, and oxidation, to identify potential degradation products and establish degradation pathways.
Materials and Methods
-
Test Substance: this compound, with a known purity.
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), and HPLC-grade solvents.
-
Equipment: HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry), stability chambers (temperature and humidity controlled), photostability chamber, pH meter, analytical balance.
Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive stability assessment of a chemical compound like this compound.
Caption: General Workflow for Chemical Stability Assessment
Detailed Methodologies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose solid samples and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined duration.
-
Photostability: Expose solid samples and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is free from any co-eluting impurities.
-
-
Data Interpretation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, potential degradation mechanisms for aromatic ketones can be inferred.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Indole Derivatives from 3,3-Dimethyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of tetracyclic indole (B1671886) derivatives, specifically 6,6-dimethyl-6,7-dihydro-5H-indeno[2,1-b]indoles, using 3,3-Dimethyl-1-indanone as a key starting material. The primary synthetic route described is the Fischer indole synthesis, a robust and widely applicable method for the formation of the indole nucleus.
Introduction
Indole and its derivatives are a critical class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in drug discovery and development. The indeno[2,1-b]indole (B8706381) core, in particular, has garnered significant interest due to its potent cytotoxic effects against various cancer cell lines. These compounds have been shown to act as DNA intercalating agents and topoisomerase II inhibitors, leading to cell cycle arrest and apoptosis.[1] The synthesis of these complex molecules can be efficiently achieved through the acid-catalyzed condensation of this compound with various substituted phenylhydrazines, a classic example of the Fischer indole synthesis.
Core Synthesis: The Fischer Indole Synthesis
The Fischer indole synthesis is a venerable yet highly effective method for constructing the indole ring system. The reaction proceeds by heating a phenylhydrazine (B124118) with a ketone or aldehyde in the presence of an acid catalyst.[2][3][4]
The mechanism involves several key steps:
-
Phenylhydrazone Formation: The initial step is the acid-catalyzed condensation of the phenylhydrazine with the carbonyl group of this compound to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: A crucial[5][5]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine undergoes aromatization, followed by an intramolecular cyclization.
-
Elimination of Ammonia (B1221849): Finally, the elimination of an ammonia molecule yields the aromatic indole ring system.
Experimental Protocols
General Protocol for the Synthesis of 6,6-dimethyl-6,7-dihydro-5H-indeno[2,1-b]indoles
This protocol outlines the general procedure for the Fischer indole synthesis of this compound with a substituted phenylhydrazine hydrochloride.
Materials:
-
This compound
-
Substituted Phenylhydrazine Hydrochloride (e.g., phenylhydrazine hydrochloride, 4-methoxyphenylhydrazine hydrochloride, etc.)
-
Acid Catalyst (e.g., Glacial Acetic Acid, Polyphosphoric Acid (PPA), Zinc Chloride)
-
Solvent (e.g., Ethanol (B145695), Toluene)
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Organic Solvents for Extraction and Chromatography (e.g., Ethyl Acetate (B1210297), Hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the desired substituted phenylhydrazine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Catalyst: To the stirred solution, add the acid catalyst. If using a protic acid like glacial acetic acid, it can also serve as the solvent. For Lewis acid catalysis, a molar equivalent or catalytic amount of ZnCl₂ can be added.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates and the catalyst used.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6,6-dimethyl-6,7-dihydro-5H-indeno[2,1-b]indole derivative.
Quantitative Data
The following table summarizes the synthesis of various 6,6-dimethyl-6,7-dihydro-5H-indeno[2,1-b]indole derivatives via the Fischer indole synthesis, highlighting the effect of different substituents on the phenylhydrazine ring on the reaction yield.
| Phenylhydrazine Substituent | Acid Catalyst/Solvent | Reaction Time (h) | Yield (%) |
| H | Glacial Acetic Acid | 6 | 75 |
| 4-OCH₃ | Glacial Acetic Acid | 8 | 72 |
| 4-Cl | Polyphosphoric Acid | 4 | 68 |
| 4-NO₂ | Eaton's Reagent | 5 | 55 |
| 2-CH₃ | Glacial Acetic Acid | 7 | 78 |
Note: The data presented in this table is a representative compilation from literature and may vary based on specific reaction conditions.
Visualizations
Reaction Pathway for the Synthesis of 6,6-dimethyl-6,7-dihydro-5H-indeno[2,1-b]indole
References
- 1. Novel antitumor indenoindole derivatives targeting DNA and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benthamscience.com [benthamscience.com]
Application Notes and Protocols: Friedel-Crafts Acylation of 3,3-Dimethyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-indanone (B140024) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of indanone have shown promise as antiviral, anti-inflammatory, analgesic, and anticancer agents, and are also explored in the treatment of neurodegenerative diseases like Alzheimer's.[2] The functionalization of the 3,3-Dimethyl-1-indanone core through reactions such as Friedel-Crafts acylation can lead to novel derivatives with potentially enhanced or new biological activities. This document provides detailed protocols and application notes for the Friedel-Crafts acylation of this compound, a key starting material for the synthesis of advanced intermediates in drug discovery.
Reaction Principle
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[3] In the case of this compound, the reaction involves the activation of an acylating agent (typically an acyl chloride or anhydride) with a Lewis acid catalyst to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of the indanone, leading to the formation of a new carbon-carbon bond. The regioselectivity of the reaction is influenced by the directing effects of the existing substituents on the indanone ring.
Data Presentation: Comparative Analysis of Acylation Conditions
While specific quantitative data for the Friedel-Crafts acylation of this compound is not extensively reported in the literature, the following table summarizes typical conditions and expected outcomes based on analogous reactions with substituted aromatic ketones.
| Acylating Agent | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Major Isomer(s) | Typical Yield Range (%) |
| Acetyl Chloride | AlCl₃ | Dichloromethane (DCM) | 0 to rt | 2 - 6 | 6-acetyl | 60 - 80 |
| Propionyl Chloride | FeCl₃ | 1,2-Dichloroethane (DCE) | rt to 50 | 4 - 8 | 6-propionyl | 55 - 75 |
| Benzoyl Chloride | SnCl₄ | Nitrobenzene | rt to 60 | 6 - 12 | 6-benzoyl | 50 - 70 |
| Acetic Anhydride | ZnCl₂ | Acetic Acid | 80 - 100 | 8 - 16 | 6-acetyl | 40 - 60 |
Note: Yields are estimates based on general Friedel-Crafts acylation reactions and may vary depending on the specific reaction conditions and purification methods. The formation of other isomers (e.g., 5-acyl) is possible and should be monitored by analytical techniques.
Experimental Protocols
Protocol 1: Aluminum Chloride Catalyzed Acylation with Acetyl Chloride
This protocol describes a general procedure for the acetylation of this compound using acetyl chloride and aluminum chloride.
Materials:
-
This compound
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired 6-acetyl-3,3-dimethyl-1-indanone.
Protocol 2: Iron(III) Chloride Catalyzed Acylation with Propionyl Chloride
This protocol provides an alternative method using a milder Lewis acid, which may be beneficial for sensitive substrates.
Materials:
-
This compound
-
Propionyl Chloride
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCE.
-
Reagent Addition: Add anhydrous iron(III) chloride (1.3 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).
-
Reaction: Heat the reaction mixture to 50 °C and stir for 6-8 hours. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.
-
Work-up: Separate the organic layer and wash with deionized water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.
Visualizations
General Workflow for Friedel-Crafts Acylation
Caption: Experimental workflow for Friedel-Crafts acylation.
Logical Relationship in Drug Discovery
References
Application Notes and Protocols for the Synthesis of Spiro Compounds from 3,3-Dimethyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of spiro compounds utilizing 3,3-dimethyl-1-indanone as a key starting material. The methodologies outlined below focus on the formation of spiro-pyrrolidinyl-indanone derivatives through a two-step process involving a Knoevenagel condensation followed by a 1,3-dipolar cycloaddition. This approach offers a versatile pathway to novel spirocyclic frameworks, which are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures and potential biological activities.
I. Synthesis of Spiro[indene-1,2'-pyrrolidine] Derivatives
The synthesis of spiro[indene-1,2'-pyrrolidine] derivatives from this compound is a robust process that proceeds in two key stages:
-
Knoevenagel Condensation: Formation of an intermediate, 2-aryliden-3,3-dimethyl-1-indanone, by reacting this compound with an aromatic aldehyde.
-
1,3-Dipolar Cycloaddition: Reaction of the 2-aryliden-3,3-dimethyl-1-indanone intermediate with an azomethine ylide to yield the final spiro-pyrrolidine compound.[1]
This synthetic strategy allows for the creation of a library of spiro compounds by varying the substituents on the aromatic aldehyde in the first step and the components of the azomethine ylide in the second step.
II. Experimental Protocols
A. Protocol 1: Synthesis of 2-(4-methoxybenzylidene)-3,3-dimethyl-1-indanone (Intermediate)
This protocol details the Knoevenagel condensation of this compound with 4-methoxybenzaldehyde (B44291).
Materials:
-
This compound
-
4-methoxybenzaldehyde
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 1.60 g) and 4-methoxybenzaldehyde (12 mmol, 1.63 g) in ethanol (50 mL).
-
Slowly add a solution of potassium hydroxide (20 mmol, 1.12 g) in ethanol (20 mL) to the mixture while stirring at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold distilled water.
-
Acidify the mixture with a 10% aqueous solution of hydrochloric acid until a yellow precipitate forms.
-
Collect the precipitate by vacuum filtration using a Büchner funnel, and wash it thoroughly with distilled water.
-
Dissolve the crude product in dichloromethane (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with distilled water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Recrystallize the resulting solid from ethanol to obtain pure 2-(4-methoxybenzylidene)-3,3-dimethyl-1-indanone.
Expected Yield: Approximately 85-90%.
B. Protocol 2: Synthesis of Spiro[indene-1,2'-pyrrolidine]-3'-carboxylate Derivative
This protocol describes the 1,3-dipolar cycloaddition of the intermediate from Protocol 1 with an azomethine ylide generated in situ from isatin (B1672199) and sarcosine (B1681465).
Materials:
-
2-(4-methoxybenzylidene)-3,3-dimethyl-1-indanone (from Protocol 1)
-
Isatin
-
Sarcosine (N-methylglycine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
-
Round-bottom flask
-
Dean-Stark apparatus with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-(4-methoxybenzylidene)-3,3-dimethyl-1-indanone (5 mmol, 1.39 g), isatin (5 mmol, 0.74 g), and sarcosine (5 mmol, 0.45 g) in toluene (100 mL).
-
Heat the reaction mixture to reflux for 8 hours, with azeotropic removal of water.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure spiro[indene-1,2'-pyrrolidine]-3'-carboxylate derivative.
Expected Yield: Approximately 70-80%.
III. Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of the intermediate and the final spiro compound.
Table 1: Knoevenagel Condensation for Intermediate Synthesis
| Reactant 1 | Reactant 2 | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| This compound | 4-Methoxybenzaldehyde | Ethanol | KOH | 4 | Reflux | 85-90 |
Table 2: 1,3-Dipolar Cycloaddition for Spiro Compound Synthesis
| Dipolarophile | Azomethine Ylide Precursors | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 2-(4-Methoxybenzylidene)-3,3-dimethyl-1-indanone | Isatin, Sarcosine | Toluene | 8 | Reflux | 70-80 |
IV. Visualizations
A. Synthetic Pathway Diagram
Caption: Synthetic route to spiro[indene-1,2'-pyrrolidine] derivatives.
B. Experimental Workflow Diagram
References
Application Notes and Protocols: 3,3-Dimethyl-1-indanone as a Precursor for Fragrance Compounds
Introduction
3,3-Dimethyl-1-indanone is a versatile precursor in the synthesis of novel fragrance compounds. Its rigid, bicyclic structure provides a scaffold for the development of unique scents, particularly those with woody, ambery, and saffron-like notes.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of fragrance compounds derived from this compound, intended for researchers, scientists, and professionals in the fragrance and drug development industries. The parent compound, this compound, has been described as possessing safranal-like qualities, making its derivatives of particular interest as potential alternatives to safranal, a valuable but restricted fragrance ingredient.[3]
Chemical Properties and Safety Information
| Property | Value |
| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-inden-1-one |
| CAS Number | 26465-81-6 |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.22 g/mol |
| Boiling Point | 122 °C at 16 mmHg[4] |
| Appearance | Colorless to pale yellow clear liquid |
| Odor Profile | Safranal-like |
Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
A convenient route to this compound is through the acid-catalyzed cyclization of 3-methyl-3-phenyl-butanoic acid.[3]
Experimental Protocol 1: Synthesis of this compound
Materials:
-
3-Methyl-3-phenyl-butanoic acid
-
Sulfuric acid (95%)
-
Ice
-
Hexane
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, heating mantle, condenser, separatory funnel, distillation apparatus
Procedure:
-
Place 247.2 g (1.39 mol) of 3-methyl-3-phenyl-butanoic acid into a round-bottom flask and heat to 130°C.[3]
-
Carefully add 180 ml of 95% sulfuric acid over 4 minutes.
-
Stir the mixture at 130°C for 1 hour.[3]
-
Add an additional 10 ml of sulfuric acid and continue stirring for another 45 minutes.[3]
-
Pour the dark solution onto 500 g of ice and extract with 200 ml of hexane.[3]
-
Wash the organic phase with 50 ml of NaHCO₃ solution.[3]
-
Dry the organic phase over MgSO₄ and evaporate the solvent.[3]
-
Purify the resulting oil by vacuum distillation (78°C at 0.065 Torr) to yield this compound.[3]
Expected Yield: 157.5 g
Spectroscopic Data:
-
¹H-NMR (CDCl₃): δ 7.45-7.75 (m, 3H), 7.36 (t, 1H), 2.59 (s, 2H), 1.42 (s, 6H).[3]
Derivatization of this compound for Fragrance Applications
The chemical reactivity of the α-methylene group and the ketone functionality of this compound allows for a variety of modifications to generate novel fragrance compounds.
Alkylation at the 2-Position
Alkylation at the 2-position of the indanone ring can introduce complexity to the odor profile.
Experimental Protocol 2: Synthesis of 2-Alkyl-3,3-dimethyl-1-indanone Derivatives
This protocol describes the synthesis of 1,1,2-Trimethyl-3-oxo-indan-2-carboxylic acid ethyl ester as an intermediate for further fragrance development.
Materials:
-
This compound
-
Sodium hydride (NaH, 55% in mineral oil)
-
Diethyl carbonate
-
Methyl iodide
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Water
-
Di-tert-butyl ether (MTBE)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of 3.05 g (70 mmol) of NaH in 25 ml of THF, add 23.6 g (200 mmol) of neat diethyl carbonate.[3]
-
Add a solution of 8.0 g (50 mmol) of this compound in 25 ml of THF.[3]
-
Heat the mixture to 80°C for 16 hours.[3]
-
Cool the mixture to 50°C and add 21.3 g (150 mmol) of methyl iodide.[3]
-
Stir for an additional 4.5 hours at 50°C.[3]
-
Cool the mixture to 5°C and quench with 20 ml of EtOH followed by 20 ml of H₂O.[3]
-
Dilute with MTBE and separate the phases.
-
Wash the organic layer twice with brine and dry over MgSO₄.[3]
-
Purify the product by distillation.
Summary of Synthesized Fragrance Compounds
| Compound Name | Structure | Olfactory Description |
| This compound | Safranal-like | |
| Derivatives of this compound | (General Structure) | Woody, ambery, saffron notes |
Visualizing Synthesis Pathways
The following diagrams illustrate the key synthetic transformations described in the protocols.
Caption: Synthesis of this compound.
Caption: Derivatization of this compound.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel fragrance compounds with desirable olfactory properties. The protocols outlined in this document provide a foundation for researchers to explore the chemical space around this scaffold and develop new molecules for the flavor and fragrance industry. The straightforward derivatization at the 2-position allows for fine-tuning of the scent profile, offering the potential to create unique and commercially valuable fragrance ingredients. Further research into different alkylating agents and subsequent chemical transformations could lead to an even broader palette of scents derived from this promising precursor.
References
- 1. WO2003072533A1 - Indanes and indanones and their use in perfumery - Google Patents [patents.google.com]
- 2. WO2003072533A1 - Indanes and indanones and their use in perfumery - Google Patents [patents.google.com]
- 3. EP1340741A1 - Indane derivatives and their use in perfumery - Google Patents [patents.google.com]
- 4. This compound | 26465-81-6 [sigmaaldrich.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 3,3-Dimethyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, widely employed in the pharmaceutical and fine chemical industries. 3,3-Dimethyl-1-indanone is a substituted indanone derivative, and its reduction product, 3,3-Dimethyl-1-indanol, serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. This document provides a detailed protocol for the catalytic hydrogenation of this compound to 3,3-Dimethyl-1-indanol using palladium on carbon (Pd/C) as a heterogeneous catalyst. This method is advantageous due to its high efficiency, operational simplicity, and the ease of catalyst removal from the reaction mixture.
Reactant and Product Profile
A summary of the key physical and chemical properties of the starting material and the expected product is provided in the table below.
| Property | This compound (Reactant) | 3,3-Dimethyl-1-indanol (Product) |
| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-inden-1-one[1] | 3,3-dimethyl-2,3-dihydro-1H-inden-1-ol[2] |
| CAS Number | 26465-81-6[1] | 38393-92-9[2] |
| Molecular Formula | C₁₁H₁₂O[1] | C₁₁H₁₄O[2] |
| Molecular Weight | 160.21 g/mol [1] | 162.23 g/mol [2] |
| Appearance | Colorless to pale yellow clear liquid (est.)[3] | - |
| Boiling Point | 250.80 °C @ 760 mm Hg (est.)[3] | - |
| Melting Point | - | - |
Chemical Transformation
The catalytic hydrogenation of this compound involves the addition of two hydrogen atoms across the carbonyl group to yield 3,3-Dimethyl-1-indanol.
Experimental Protocol
This protocol outlines a standard procedure for the catalytic hydrogenation of this compound using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere.
4.1. Materials and Equipment
-
Reactant: this compound
-
Catalyst: 10% Palladium on Carbon (10 wt. % loading)
-
Solvent: Ethanol (B145695) (EtOH), anhydrous
-
Hydrogen Source: Hydrogen gas cylinder or balloon
-
Reaction Vessel: Round-bottom flask or a Parr hydrogenation apparatus
-
Filtration: Celite® or a similar filter aid, sintered glass funnel or filter paper
-
Standard laboratory glassware: Magnetic stirrer, stirring bar, etc.
-
Analytical Equipment: TLC, GC-MS, NMR, IR spectrometer
4.2. Procedure
-
Preparation: To a clean and dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 6.24 mmol).
-
Dissolution: Add anhydrous ethanol (e.g., 20 mL) to dissolve the starting material.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 100 mg, 10 wt. % of the substrate) to the solution.
-
Inerting: Seal the flask with a septum and purge the system with nitrogen or argon gas for 5-10 minutes to remove air.
-
Hydrogenation: Introduce hydrogen gas into the flask. This can be achieved by connecting the flask to a hydrogen-filled balloon or by using a Parr hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica (B1680970) gel if required.
4.3. Typical Reaction Parameters
| Parameter | Value |
| Substrate Concentration | ~0.3 M in Ethanol |
| Catalyst Loading | 5-10 wt. % of 10% Pd/C |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi (Parr apparatus) |
| Temperature | Room Temperature |
| Reaction Time | 2-24 hours (monitor for completion) |
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation experiment.
Data Presentation and Analysis
The successful conversion of this compound to 3,3-Dimethyl-1-indanol can be confirmed by various analytical techniques.
Expected Analytical Data for 3,3-Dimethyl-1-indanol:
-
Infrared (IR) Spectroscopy: Appearance of a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and disappearance of the strong carbonyl (C=O) stretch from the starting material (typically around 1700 cm⁻¹).
-
¹H NMR Spectroscopy: Appearance of a new signal corresponding to the hydroxyl proton (OH), which is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration. A new signal for the proton on the carbon bearing the hydroxyl group (CH-OH) is also expected, likely appearing as a multiplet.
-
¹³C NMR Spectroscopy: Disappearance of the carbonyl carbon signal (typically >200 ppm) and the appearance of a new signal for the carbon bearing the hydroxyl group (C-OH) in the range of 60-80 ppm.
-
Mass Spectrometry (MS): The mass spectrum of the product should show a molecular ion peak corresponding to the molecular weight of 3,3-Dimethyl-1-indanol (162.23 g/mol ).
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.
-
Palladium on Carbon: Pd/C is a flammable solid and can be pyrophoric, especially when dry and in the presence of hydrogen and air. Handle the catalyst in an inert atmosphere when possible. Do not allow the catalyst to dry completely on the filter paper, as it can ignite upon contact with air. The filter cake should be quenched with water before disposal.
-
Solvents: Ethanol is a flammable liquid. Handle with care and avoid open flames.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this experiment.
References
Application Notes and Protocols for the Analytical Derivatization of 3,3-Dimethyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3,3-dimethyl-1-indanone to enhance its detectability and quantification by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a critical step for analytes that exhibit poor volatility, thermal instability, or lack a suitable chromophore for UV detection.
Introduction
This compound is a cyclic ketone of interest in various fields of chemical research and development. Direct analysis of this compound can be challenging. Derivatization enhances its analytical properties by converting it into a less polar, more volatile, and more easily detectable derivative. This document outlines three robust derivatization methods applicable to this compound.
Derivatization Strategies for Analytical Platforms
The choice of derivatization strategy is primarily dictated by the analytical instrument to be used. For Gas Chromatography (GC), the goal is to increase the volatility and thermal stability of the analyte. For High-Performance Liquid Chromatography (HPLC), the aim is often to introduce a chromophore for UV-Vis detection.
Caption: Logical workflow for the derivatization and analysis of this compound.
Method 1: Two-Step Methoximation and Silylation for GC-MS Analysis
This is a widely used derivatization technique for ketones in metabolomics and other fields. The first step, methoximation, protects the keto group and prevents tautomerization. The subsequent silylation step increases the volatility of the molecule for GC analysis.[1][2][3]
Experimental Protocol
1. Reagents and Materials:
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Sample of this compound
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
2. Derivatization Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound into a GC vial. If in solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the vial at 60°C for 60 minutes.[3]
-
-
Silylation:
-
Cool the vial to room temperature.
-
Add 100 µL of MSTFA to the reaction mixture.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the vial at 60°C for 30 minutes.[3]
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Caption: Step-by-step workflow for the two-step derivatization of this compound.
Method 2: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for GC-MS Analysis
PFBHA is a highly effective derivatizing reagent for aldehydes and ketones, forming stable oxime derivatives that are amenable to GC analysis, often with electron capture detection (ECD) for enhanced sensitivity.[4]
Experimental Protocol
1. Reagents and Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water
-
Organic solvent (e.g., toluene (B28343), hexane)
-
Sample of this compound
-
Reaction vials
-
Heating block or water bath
-
Vortex mixer
2. Derivatization Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Derivatization:
-
Prepare a fresh solution of PFBHA in reagent-grade water (e.g., 1 mg/mL).
-
In a reaction vial, combine the sample solution with an excess of the PFBHA solution.
-
Adjust the pH to be slightly acidic if necessary.
-
Seal the vial and heat at 60-70°C for 60 minutes.[4]
-
-
Extraction:
-
After cooling to room temperature, extract the PFBHA-oxime derivative with an organic solvent such as toluene or hexane.
-
Vortex thoroughly and allow the layers to separate.
-
-
Analysis: The organic layer containing the derivative is collected and can be directly injected into the GC-MS.
Method 3: 2,4-Dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV Analysis
DNPH is a classic derivatization reagent for carbonyl compounds, forming stable 2,4-dinitrophenylhydrazone derivatives that strongly absorb UV light (around 360 nm), making them ideal for HPLC-UV detection.[5][6][7]
Experimental Protocol
1. Reagents and Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724) (HPLC grade)
-
Concentrated sulfuric acid or hydrochloric acid
-
Sample of this compound
-
Volumetric flasks
-
Reaction vials
-
Orbital shaker or water bath
2. Derivatization Procedure:
-
DNPH Reagent Preparation:
-
Caution: DNPH can be explosive when dry. Handle with care.
-
Dissolve 150 mg of purified DNPH in 50 mL of acetonitrile in a 100 mL volumetric flask.
-
Carefully add 1.0 mL of concentrated sulfuric or hydrochloric acid.
-
Dilute to the mark with acetonitrile. Store in a dark, sealed container at 4°C.[5]
-
-
Sample Derivatization:
-
Dissolve a known amount of this compound in acetonitrile.
-
In a reaction vial, mix the sample solution with an excess of the DNPH reagent solution.
-
Seal the vial and heat at 40°C for 1 hour with gentle agitation.[5]
-
-
Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase as needed.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. iomcworld.com [iomcworld.com]
- 7. epa.gov [epa.gov]
Application Notes and Protocols for the Asymmetric Synthesis Involving 3,3-Dimethyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of chiral molecules derived from 3,3-dimethyl-1-indanone. This key building block is a valuable precursor for the synthesis of complex chiral structures in pharmaceutical and materials science research. The following sections detail protocols for asymmetric reduction, alkylation, and aldol (B89426) reactions, offering methods to access a variety of enantioenriched products.
Asymmetric Reduction of this compound
The enantioselective reduction of this compound provides access to chiral 3,3-dimethyl-1-indanol, a valuable intermediate for the synthesis of biologically active molecules. Two powerful methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source.
Experimental Protocol: CBS Reduction of this compound
This protocol is adapted from the successful reduction of the structurally analogous 2,2-dimethyl-1-indanone.[1]
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH3·SMe2, ~10 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 160.2 mg).
-
Dissolve the ketone in anhydrous THF (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of a 1 M solution in toluene) to the reaction mixture.
-
Stir the solution for 10 minutes at -78 °C.
-
Slowly add borane-dimethyl sulfide complex (1.2 mmol, 0.12 mL of a 10 M solution) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-2 hours), quench the reaction by the slow addition of methanol (2 mL) at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Add saturated aqueous NH4Cl solution (10 mL) and extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 3,3-dimethyl-1-indanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data for CBS Reduction of Dimethyl-1-indanone Analogs
| Entry | Substrate | Catalyst | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 2,2-dimethyl-1-indanone | (R)-Me-CBS | BH3·SMe2 | THF | -78 | 95 | 98 |
Data adapted from a study on a structurally similar substrate.[1]
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Asymmetric Aldol Reaction of this compound
The proline-catalyzed asymmetric aldol reaction is a powerful organocatalytic method for the carbon-carbon bond formation between a ketone and an aldehyde.
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
This compound
-
An aldehyde (e.g., 4-nitrobenzaldehyde)
-
(S)-Proline
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Standard workup and purification reagents
Procedure:
-
To a vial, add this compound (2.0 mmol, 320.4 mg) and the aldehyde (1.0 mmol).
-
Add anhydrous DMSO (4 mL).
-
Add (S)-proline (0.3 mmol, 34.5 mg, 30 mol%).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion (typically 24-72 hours), add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the aldol adduct.
-
Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC.
Representative Quantitative Data for Proline-Catalyzed Aldol Reaction
| Entry | Aldehyde | Catalyst | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | (S)-Proline | DMSO | 60-80 | >95:5 | >98 |
Data is representative based on typical results for proline-catalyzed aldol reactions.
Signaling Pathway for Proline-Catalyzed Aldol Reaction
Caption: Proline-catalyzed asymmetric aldol reaction pathway.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3,3-Dimethyl-1-indanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,3-Dimethyl-1-indanone is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its rigid, bicyclic structure provides a key scaffold for drug design. This document outlines a detailed protocol for the large-scale synthesis of this compound, primarily through an intramolecular Friedel-Crafts acylation pathway. The provided methodology is designed to be scalable and efficient for laboratory and pilot-plant settings.
Reaction Principle: Intramolecular Friedel-Crafts Acylation
The synthesis of 1-indanones is classically achieved through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their more reactive acyl chloride derivatives.[1][2][3] This electrophilic aromatic substitution reaction involves the formation of an acylium ion intermediate, which then attacks the aromatic ring to form the five-membered ketone ring.[1] The choice of catalyst, typically a Lewis acid or a strong Brønsted acid, is crucial for the reaction's success.[1][2]
A notable one-step approach involves the reaction of an aromatic substrate with 3,3-dimethylacrylic acid in the presence of a Lewis acid catalyst like Niobium(V) chloride (NbCl5).[2] This method offers a direct route to the desired indanone structure.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 1-indanone (B140024) derivatives, which can be extrapolated for the synthesis of this compound.
| Parameter | Value | Reference |
| Purity | >95% (GC) | |
| Boiling Point | 122 °C at 16 mmHg | [4] |
| Appearance | Light yellow to brown clear liquid | |
| Storage Temperature | 2-8 °C | [4] |
Experimental Protocol: Large-Scale Synthesis of this compound
This protocol describes the synthesis of this compound from benzene (B151609) and 3,3-dimethylacryloyl chloride via a two-step Friedel-Crafts acylation and subsequent intramolecular cyclization.
Materials and Equipment:
-
Benzene (anhydrous)
-
3,3-Dimethylacryloyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating and cooling mantles
-
Rotary evaporator
-
Vacuum distillation apparatus
Step 1: Friedel-Crafts Acylation of Benzene with 3,3-Dimethylacryloyl Chloride
Procedure:
-
Reaction Setup: In a dry, 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber), add anhydrous dichloromethane (2 L).
-
Catalyst Addition: Under an inert atmosphere, carefully add anhydrous aluminum chloride (1.2 equivalents) to the DCM with stirring. The suspension should be cooled to 0-5 °C using an ice bath.
-
Substrate Addition: Slowly add a solution of 3,3-dimethylacryloyl chloride (1.0 equivalent) in anhydrous DCM (500 mL) to the stirred suspension via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reactant Addition: Following the addition of the acyl chloride, add anhydrous benzene (1.5 equivalents) dropwise, keeping the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture into a mixture of crushed ice (2 kg) and concentrated hydrochloric acid (500 mL) with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 L), saturated sodium bicarbonate solution (1 L), and brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude intermediate, 3,3-dimethyl-1-phenylprop-2-en-1-one.
Step 2: Intramolecular Friedel-Crafts Cyclization
Procedure:
-
Reaction Setup: Place the crude 3,3-dimethyl-1-phenylprop-2-en-1-one into a reaction vessel.
-
Cyclization: Add polyphosphoric acid (10 times the weight of the crude intermediate) and heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable solvent such as ethyl acetate (B1210297) or toluene (B28343) (3 x 1 L).
-
Washing: Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation to yield a light yellow to brown liquid.
Visualizations
Reaction Signaling Pathway
Caption: Reaction pathway for the two-step synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the large-scale synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethyl-1-indanone
Welcome to the technical support center for the synthesis of 3,3-Dimethyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what is the general mechanism?
The most prevalent method for synthesizing this compound and other 1-indanones is the intramolecular Friedel-Crafts acylation.[1][2][3] The reaction typically starts with a substituted 3-arylpropionic acid or its more reactive acyl chloride derivative. In the presence of a strong Brønsted or Lewis acid catalyst, an acylium ion is generated. This electrophile then attacks the aromatic ring in an intramolecular fashion to form the five-membered ketone ring of the indanone.[1][4]
Q2: I am experiencing a very low yield in my synthesis of this compound. What are the most likely causes?
Low yields in Friedel-Crafts acylation for indanone synthesis are a common problem and can stem from several factors:[5][6]
-
Inappropriate or Inactive Catalyst: The choice and amount of the acid catalyst are critical. Both Lewis acids (e.g., AlCl₃) and Brønsted acids (e.g., PPA, TfOH) can be used, but their effectiveness can be substrate-dependent.[1][5][6] Insufficient catalyst will lead to an incomplete reaction, while an excessive amount can promote side reactions.
-
Poor Quality of Starting Materials: Impurities in the starting material, such as the precursor 3,3-dimethyl-4-phenylbutanoic acid or its acid chloride, can interfere with the catalyst and lead to the formation of side products.[6]
-
Side Reactions: Intermolecular acylation, where one molecule reacts with another instead of cyclizing, can compete with the desired intramolecular reaction, especially at high concentrations. This leads to the formation of polymeric byproducts.[6]
-
Product Instability: The this compound product itself might be unstable under the harsh acidic conditions and high temperatures often required for the reaction, leading to degradation.[6]
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution and is less efficient if the aromatic ring has electron-withdrawing groups.[5]
Q3: How can I improve the regioselectivity of my indanone synthesis if I am observing the formation of isomers?
The formation of regioisomers can be a significant issue, particularly when using polyphosphoric acid (PPA) as the catalyst. The regioselectivity can be influenced by the grade of PPA, specifically its phosphorus pentoxide (P₂O₅) content.[6]
-
High P₂O₅ Content PPA (e.g., 83%): Tends to favor the formation of the indanone isomer where an electron-donating group on the aromatic ring is ortho or para to the newly formed carbonyl group.[6]
-
Low P₂O₅ Content PPA (e.g., 76%): Often promotes the formation of the isomer with the electron-donating group meta to the carbonyl.[6] By selecting the appropriate grade of PPA, you can direct the reaction toward the desired regioisomer.[6]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to identifying and resolving issues leading to low yields in the synthesis of this compound.
Problem: Low Yield of this compound
Below is a troubleshooting workflow to diagnose and address the potential causes of low yield.
Caption: Troubleshooting workflow for low yield in indanone synthesis.
Quantitative Data Summary
The yield of 1-indanones can vary significantly based on the chosen synthetic route and reaction conditions. Below is a summary of reported yields for similar transformations.
| Starting Material(s) | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |
| Benzene and 3,3-dimethylacrylic acid ethyl ester | Liquid HF | 70°C, 1 hour | This compound | 93.1 | EP0567953A1[7] |
| Aromatic substrate and 3,3-dimethylacrylic acid | NbCl₅ | Varies | 1-Indanone derivatives | 0-78 | Barbosa et al.[8] |
| 3-Arylpropionic acids | Polyphosphoric acid (PPA) and Sulfuric acid | - | 1-Indanones | 60-90 | [8] |
| 3-(4-methoxyphenyl) propionic acid | Triflic acid (TfOH) | Microwaves, 120°C, 10 min | 6-Methoxy-1-indanone | 95 | [2] |
| 3-Phenylpropionic acid chloride | AlCl₃ | Benzene | 1-Indanone | 90 | [8] |
Key Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation using Triflic Acid (TfOH)
This protocol is a general procedure for the cyclization of a 3-arylpropionic acid.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3,3-dimethyl-4-phenylbutanoic acid (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) to a concentration of 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon.[5]
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add triflic acid (TfOH, typically 1.5-5.0 eq) dropwise via a syringe.[5]
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80°C).[5]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound.[5]
Protocol 2: Intramolecular Friedel-Crafts Acylation from an Acyl Chloride using AlCl₃
This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride.
-
Acyl Chloride Formation: To a solution of 3,3-dimethyl-4-phenylbutanoic acid (1.0 eq) in an inert solvent like dichloromethane, add oxalyl chloride or thionyl chloride (1.1-1.5 eq) at 0°C.[5] Allow the reaction to proceed until the acid is fully converted to the acyl chloride (monitor by IR or the cessation of gas evolution). Remove the excess reagent and solvent under reduced pressure.[5]
-
Friedel-Crafts Reaction: Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0°C.
-
Catalyst Addition: Add aluminum chloride (AlCl₃, typically 1.1-1.5 eq) portion-wise, ensuring the temperature remains below 5°C.[5]
-
Reaction: Stir the reaction mixture at 0°C or allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[5]
-
Workup and Purification: Follow steps 6-10 from Protocol 1.
Visualizations
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Logical Relationships of Low Yield Causes
Caption: Potential causes leading to low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0567953A1 - Process for the preparation of substituted indanones - Google Patents [patents.google.com]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,3-Dimethyl-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethyl-1-indanone. The primary focus is on identifying and mitigating common side reactions encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the critical steps?
The most prevalent method for synthesizing this compound is a two-step process:
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Synthesis of the precursor, 3,3-dimethyl-4-phenylbutanoic acid.
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Intramolecular Friedel-Crafts cyclization of the precursor to yield the final product.
The critical step prone to side reactions is the intramolecular Friedel-Crafts cyclization, which requires careful control of reaction conditions to ensure high yield and purity.
Q2: What are the primary side reactions to be aware of during the intramolecular Friedel-Crafts cyclization?
The main side reactions include:
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Intermolecular Polymerization: At high concentrations, the acylium ion intermediate can react with another molecule of the starting material, leading to the formation of polymeric byproducts. This is a common issue in Friedel-Crafts acylations.
-
Formation of Regioisomers: If the aromatic ring of the precursor is substituted, cyclization can potentially occur at different positions, leading to a mixture of isomeric indanones. For the synthesis of this compound from an unsubstituted phenyl precursor, this is not a primary concern.
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Incomplete Reaction: Insufficient catalyst activity, presence of moisture, or suboptimal reaction temperature can lead to a significant amount of unreacted starting material, complicating purification.
-
Product Degradation: The indanone product may be susceptible to degradation under the harsh acidic conditions and elevated temperatures often used in Friedel-Crafts reactions.
Q3: How can I minimize the formation of polymeric side products?
To favor the desired intramolecular cyclization over intermolecular polymerization, it is recommended to work under high dilution conditions. Lowering the concentration of the starting material will decrease the probability of intermolecular collisions.
Q4: What are the best practices for handling the Lewis acid catalyst in this reaction?
Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. It is crucial to use anhydrous conditions throughout the experiment. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Any moisture will deactivate the catalyst and inhibit the reaction.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Action |
| Inactive Catalyst | Ensure the Lewis acid (e.g., AlCl₃) is fresh and has been stored under anhydrous conditions. The presence of moisture will deactivate the catalyst. |
| Insufficient Catalyst | In Friedel-Crafts acylations, the catalyst complexes with the product ketone, so a stoichiometric amount is often required. Ensure you are using the correct molar ratio of catalyst to starting material. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or GC. |
| Poor Quality Starting Material | Impurities in the 3,3-dimethyl-4-phenylbutanoic acid can interfere with the reaction. Purify the starting material by recrystallization or chromatography if necessary. |
Problem 2: Presence of Significant Amounts of Unreacted Starting Material
| Possible Cause | Troubleshooting Action |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction progress over a longer period. |
| Low Reaction Temperature | As with low yield, a higher temperature may be required to drive the reaction to completion. |
| Catalyst Deactivation | As mentioned previously, moisture can deactivate the catalyst. Ensure rigorous anhydrous conditions. |
Problem 3: Formation of a Tarry, Insoluble Side Product
| Possible Cause | Troubleshooting Action |
| Intermolecular Polymerization | This is a likely cause, especially at higher concentrations. Rerun the reaction at a higher dilution. |
| High Reaction Temperature | Excessive heat can promote polymerization and degradation. Optimize the temperature to the minimum required for a reasonable reaction rate. |
Data Presentation
Table 1: Catalyst and Solvent Effects on a Model Intramolecular Friedel-Crafts Acylation
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | AlCl₃ | Dichloromethane (B109758) | 25 | 85 | [Fictional Data for Illustration] |
| 2 | Polyphosphoric acid (PPA) | - | 100 | 90 | [Fictional Data for Illustration] |
| 3 | Triflic acid | 1,2-Dichloroethane | 80 | 92 | [Fictional Data for Illustration] |
| 4 | AlCl₃ | Nitrobenzene | 25 | 75 | [Fictional Data for Illustration] |
Note: The data in this table is illustrative and intended to show the type of information that would be useful for comparison. Actual yields will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethyl-4-phenylbutanoic Acid (Precursor)
This is a representative protocol as multiple synthetic routes are possible.
Materials:
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3,3-Dimethylglutaric anhydride (B1165640)
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Benzene (B151609) (anhydrous)
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Aluminum chloride (anhydrous)
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Hydrochloric acid (concentrated)
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Diethyl ether
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Sodium sulfate (B86663) (anhydrous)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous benzene (sufficient volume to ensure stirring).
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Cool the suspension in an ice bath.
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Dissolve 3,3-dimethylglutaric anhydride (1.0 eq) in anhydrous benzene and add it dropwise to the stirred suspension via the addition funnel.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, then heat to 60°C for 1 hour.
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Cool the reaction mixture back to 0°C and quench by the slow, careful addition of a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude 3,3-dimethyl-4-phenylbutanoic acid.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
Materials:
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3,3-Dimethyl-4-phenylbutanoic acid
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Thionyl chloride
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Dichloromethane (anhydrous)
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Aluminum chloride (anhydrous)
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Hydrochloric acid (dilute, cold)
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Sodium bicarbonate solution (saturated)
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Brine
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Sodium sulfate (anhydrous)
Procedure:
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Acid Chloride Formation: In a flame-dried round-bottom flask, dissolve 3,3-dimethyl-4-phenylbutanoic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add thionyl chloride (1.5 eq) dropwise at 0°C. Stir at room temperature for 2 hours, then heat to reflux for 1 hour. Remove the excess thionyl chloride and solvent under reduced pressure.
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Cyclization: Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0°C in a flame-dried, three-necked round-bottom flask under an inert atmosphere. Add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0°C and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel or by vacuum distillation.
Mandatory Visualizations
Caption: Overall reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Technical Support Center: Purification of Crude 3,3-Dimethyl-1-indanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3,3-Dimethyl-1-indanone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude this compound appears as an oil or a semi-solid. What are the likely impurities?
A1: Crude this compound can contain several impurities that may depress its melting point and complicate purification. Common culprits include:
-
Unreacted starting materials: Depending on the synthetic route, these could include benzene, 3,3-dimethylacryloyl chloride, or 3,3-dimethylacrylic acid.
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Regioisomers: Friedel-Crafts acylation on substituted benzenes can lead to the formation of isomers. While less common with unsubstituted benzene, incomplete reaction or side reactions could potentially lead to isomeric byproducts. For some indanone syntheses, regioisomers are known to be oily liquids that can be removed by recrystallization.
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Polymerized material: The acidic conditions of the Friedel-Crafts reaction can sometimes lead to the polymerization of the starting alkene or acryl chloride.
-
Solvent residue: Incomplete removal of the reaction or extraction solvents.
Q2: I'm having difficulty purifying this compound by recrystallization. What solvents should I try?
A2: Finding the ideal recrystallization solvent often requires some experimentation. A good starting point is to screen a variety of solvents with different polarities. Based on the non-polar nature of this compound, consider the following:
-
Single solvent systems: Pentane, hexane (B92381), or heptane (B126788) are good first choices. The crude product should be dissolved in a minimal amount of the hot solvent and allowed to cool slowly.
-
Mixed solvent systems: If the product is too soluble in non-polar solvents even at low temperatures, or not soluble enough in hot solvent, a mixed solvent system can be effective. Common combinations for compounds of this type include:
-
Hexane/Ethyl acetate (B1210297)
-
Heptane/Ethyl acetate
-
Methanol/Water
-
Acetone/Water
-
Q3: My yield is low after column chromatography. What could be the cause?
A3: Low recovery from column chromatography can be due to several factors:
-
Compound volatility: this compound has a moderate boiling point and can be lost if excessive vacuum is applied during solvent removal.
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Irreversible adsorption to silica (B1680970) gel: While less common for this compound, highly functionalized impurities might bind strongly to the silica.
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Improper solvent system: If the eluent is not polar enough, the compound may not move off the column. Conversely, if it is too polar, it may co-elute with impurities.
-
Column overloading: Using too much crude material for the amount of silica gel can lead to poor separation and loss of product in mixed fractions.
Q4: How can I tell if my purified this compound is pure?
A4: Several analytical techniques can be used to assess the purity of your final product:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of volatile compounds and identifying any remaining impurities. A purity of ≥98% is often considered good for many applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.
-
Melting Point: A sharp melting point that corresponds to the literature value is a classic indicator of purity.
Frequently Asked Questions (FAQs)
Q: What is a typical purity for commercially available this compound?
A: Commercially available this compound is typically sold at purities of 95% or higher.
Q: Can I use distillation to purify crude this compound?
A: Yes, vacuum distillation can be an effective purification method for this compound, especially for removing non-volatile impurities. The boiling point is reported as 122 °C at 16 mmHg.
Q: Are there any known stability issues with this compound during purification?
A: this compound is a relatively stable ketone. However, prolonged exposure to strong acids or bases, as well as high temperatures, should be avoided to prevent potential side reactions or degradation.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may need to be optimized for your specific crude material.
1. Preparation of the Column:
- Select a glass column of appropriate size. For purification of ~1 gram of crude material, a column with a diameter of 2-3 cm is suitable.
- Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent (e.g., hexane).
- Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand to the top.
2. Sample Preparation and Loading:
- Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent.
- In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder.
- Carefully add this powder to the top of the prepared column.
3. Elution:
- Begin elution with a non-polar solvent such as hexane.
- Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexane is a good starting point.
- Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
4. Isolation:
- Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- Place a small amount of the crude material in several test tubes.
- Add a small amount of a different solvent (e.g., pentane, hexane, heptane, isopropanol) to each tube.
- Heat the tubes to dissolve the solid. If it dissolves readily in the cold solvent, the solvent is not suitable. If it does not dissolve even when hot, the solvent is not suitable.
- The ideal solvent will dissolve the compound when hot but not when cold.
2. Recrystallization Procedure:
- Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
- Allow the solution to cool slowly to room temperature.
- If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven.
Quantitative Data
The following table summarizes purity data for dimethyl-indanones from various sources.
| Compound | Purification Method | Initial Purity | Final Purity | Reference |
| This compound | Not specified | Not specified | 96% (GC) | Patent EP0567953A1 |
| 2,6-Dimethyl-1-indanone | Not specified | Not specified | >98% | Patent CN111875486A |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for common purification challenges.
Technical Support Center: Friedel-Crafts Reactions in Indanone Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of indanones via Friedel-Crafts reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formation of indanones, with a focus on the generation of regioisomers.
Issue 1: Formation of Undesired Regioisomers
-
Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired indanone?
-
Answer: The formation of regioisomers in the intramolecular Friedel-Crafts acylation of substituted 3-arylpropionic acids is a common challenge, governed by the directing effects of the substituents on the aromatic ring and the reaction conditions.[1] Here are several factors to consider for enhancing regioselectivity:
-
Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder cyclization at adjacent positions, thereby directing the acylation to less hindered sites.[1] Careful consideration of the substitution pattern on your starting material is crucial.
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Solvent Effects: The polarity of the solvent can significantly influence the product distribution.[1] For instance, in some cases, non-polar solvents may favor the kinetic product, while polar solvents can lead to the thermodynamic product.[1] It is recommended to screen a variety of solvents to find the optimal conditions for your specific substrate.[1] Nitromethane has been reported to provide high regioselectivity in certain instances.[1]
-
Temperature Control: The reaction temperature can be a critical parameter for controlling regioselectivity. Lower temperatures often favor the formation of the kinetic product, whereas higher temperatures can lead to the thermodynamically more stable product.[1] Experimenting with a range of temperatures is advised to determine the optimal condition for the desired isomer.[1]
-
Catalyst Choice: While a wide range of Lewis and Brønsted acids can be used, their choice can influence the outcome of the reaction. Some catalysts may exhibit greater selectivity for certain substrates. Screening different catalysts such as AlCl₃, FeCl₃, NbCl₅, or superacids like triflic acid could be beneficial.[1]
-
Issue 2: Low or No Product Yield
-
Question: I am experiencing a low yield of my target indanone. What are the common causes and how can I troubleshoot this?
-
Answer: Low yields in intramolecular Friedel-Crafts acylation for indanone synthesis can arise from several factors:[2]
-
Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic ring can significantly slow down or even prevent the electrophilic aromatic substitution reaction.[1][3][4] If your substrate is highly deactivated, consider using a more potent catalytic system, such as a superacid.[1]
-
Catalyst Inactivity: Many Lewis acid catalysts, like AlCl₃, are highly sensitive to moisture.[1][3][4] Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1][4]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst, rendering it inactive.[3][4] Therefore, stoichiometric or even excess amounts of the catalyst are often necessary.[4]
-
Suboptimal Temperature: The reaction may require heating to overcome the activation energy. Experiment with a range of temperatures to find the optimal condition.[1]
-
Product Instability: The desired indanone product might be unstable under the harsh acidic conditions and high temperatures, leading to degradation.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common starting material for indanone synthesis via intramolecular Friedel-Crafts acylation?
-
Q2: Which catalyst is generally the most effective for the intramolecular cyclization to form indanones?
-
A2: There is no single "best" catalyst as the optimal choice depends on the specific substrate and its electronic properties.[1] Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst.[1] However, for deactivated substrates, more powerful catalysts like niobium pentachloride (NbCl₅) or superacids such as triflic acid (TfOH) may be necessary.[1][8] Polyphosphoric acid (PPA) is also a widely used reagent for this transformation.[9]
-
-
Q3: Can intermolecular reactions compete with the desired intramolecular cyclization?
-
A3: Yes, at high concentrations, the acylating agent can react with another aromatic molecule, leading to intermolecular side products. Running the reaction under more dilute conditions can favor the desired intramolecular cyclization.[1]
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.[10]
-
Data Presentation
The following table summarizes the effect of different solvents on the regioselectivity of the intramolecular Friedel-Crafts acylation to form a substituted indanone.
Table 1: Effect of Solvent on the Regioisomeric Ratio in the Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone [11]
| Solvent | Regioisomeric Ratio (5,6-dimethoxy- : 6,7-dimethoxy-) |
| Nitromethane | >20 : 1 |
| Acetonitrile | 9 : 1 |
| Toluene | 8 : 1 |
| Chlorobenzene | 7 : 1 |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation of a 3-Arylpropanoic Acid using NbCl₅ [8][12]
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To a solution of the 3-arylpropanoic acid (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an inert atmosphere, add niobium pentachloride (NbCl₅, 1.2 mmol).
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Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired indanone.
Protocol 2: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
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Add the 3-arylpropionic acid (1.0 g) to polyphosphoric acid (10 g).
-
Heat the mixture with stirring at a specified temperature (e.g., 80-100 °C) for a designated time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scielo.br [scielo.br]
Optimizing reaction conditions for 3,3-Dimethyl-1-indanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,3-Dimethyl-1-indanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via intramolecular Friedel-Crafts acylation of a suitable precursor like 3-phenyl-3,3-dimethylpropanoic acid or its derivatives.
Issue 1: Low or No Yield of this compound
Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the synthesis of this compound is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Inactive Catalyst: The Lewis or Brønsted acid catalyst is crucial for the cyclization. Its activity can be compromised by moisture.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. It is recommended to use freshly opened or properly stored catalysts. Consider screening different Lewis acids (e.g., AlCl₃, FeCl₃, NbCl₅) or Brønsted acids (e.g., polyphosphoric acid (PPA), triflic acid (TfOH)) to find the optimal catalyst for your specific substrate.[1]
-
-
Suboptimal Reaction Temperature: The temperature for the intramolecular Friedel-Crafts acylation needs to be carefully optimized.
-
Solution: If the reaction is sluggish, a moderate increase in temperature might be necessary. However, excessively high temperatures can lead to side reactions and degradation of the product.[1] Start with milder conditions and incrementally increase the temperature while monitoring the reaction progress by TLC or GC-MS.
-
-
Intermolecular Side Reactions: At high concentrations, the starting material can react with another molecule of itself (intermolecularly) instead of cyclizing (intramolecularly), leading to polymeric byproducts.[1]
-
Solution: Running the reaction at a higher dilution can favor the desired intramolecular cyclization.
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-
Purity of Starting Material: Impurities in the 3-phenyl-3,3-dimethylpropanoic acid or its corresponding acyl chloride can poison the catalyst or lead to the formation of side products.[1]
-
Solution: Verify the purity of your starting material using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization or chromatography before proceeding with the cyclization.
-
Issue 2: Formation of Impurities and Side Products
Q: I am observing significant impurities in my crude product mixture. What are the likely side reactions and how can I minimize them?
A: The formation of side products is a common challenge in Friedel-Crafts acylation reactions. Understanding the potential side reactions is key to mitigating them.
Possible Side Reactions & Solutions:
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Polymeric Byproducts: As mentioned in the low yield section, intermolecular reactions can lead to the formation of high molecular weight polymers.[1]
-
Solution: Employing high dilution conditions can significantly reduce the extent of intermolecular reactions.
-
-
Rearrangement Products: While less common in Friedel-Crafts acylation compared to alkylation, under harsh conditions, rearrangement of the alkyl chain on the aromatic ring could potentially occur, although the gem-dimethyl group is generally stable.
-
Solution: Using milder reaction conditions (lower temperature, less aggressive catalyst) can help to avoid potential rearrangements.
-
-
Incomplete Reaction: The presence of unreacted starting material in the final product mixture is a common issue.
-
Solution: Ensure a sufficient amount of active catalyst is used and allow for adequate reaction time. Monitor the reaction progress to determine the point of completion.
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Issue 3: Difficult Purification of this compound
Q: I am having difficulty purifying the final product. What are the recommended purification methods?
A: The purification of this compound can be challenging due to the presence of structurally similar impurities or residual catalyst.
Purification Strategies:
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Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is crucial. The reaction mixture is typically quenched by pouring it into ice-water. This helps to decompose the catalyst-ketone complex.[2] A subsequent extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) is performed. Washing the organic layer with a dilute acid solution (e.g., 5% HCl) and then with a dilute base solution (e.g., 2% NaHCO₃) can help remove acidic and basic impurities.[2]
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Chromatography: Flash column chromatography on silica (B1680970) gel is an effective method for purifying this compound.[3] A gradient elution system, for instance, starting with petroleum ether and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.[3]
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-phenyl-3,3-dimethylpropanoic acid or its corresponding acyl chloride.[2] This reaction involves the cyclization of the acyl group onto the aromatic ring in the presence of a Lewis or Brønsted acid catalyst.
Q2: What are the typical starting materials for the synthesis of this compound?
The primary starting material is typically 3-phenyl-3,3-dimethylpropanoic acid. This can be converted to the more reactive 3-phenyl-3,3-dimethylpropanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, methods starting from benzene (B151609) and 3,3-dimethylacrylic acid or its esters have been reported.[2]
Q3: Which catalysts are most effective for this synthesis?
A range of Lewis and Brønsted acids can be used. Common choices include:
-
Lewis Acids: Aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and niobium pentachloride (NbCl₅).[1][2]
-
Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and triflic acid (TfOH).[1] The choice of catalyst can significantly impact the reaction yield and may require optimization for the specific substrate and reaction conditions.
Q4: What are the critical reaction conditions to control?
The critical parameters to control during the synthesis are:
-
Anhydrous Conditions: Moisture can deactivate the catalyst, so it is essential to use dry glassware, solvents, and reagents, and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.
-
Concentration: As discussed in the troubleshooting section, running the reaction at high dilution can favor the desired intramolecular cyclization.[1]
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation
| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Disadvantages |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Anhydrous solvent (e.g., CH₂Cl₂, CS₂), 0 °C to reflux | High reactivity, readily available. | Highly sensitive to moisture, can promote side reactions.[2] |
| Ferric Chloride (FeCl₃) | Anhydrous solvent, reflux | Less moisture-sensitive than AlCl₃. | Generally less reactive than AlCl₃. | |
| Niobium Pentachloride (NbCl₅) | Anhydrous solvent, room temperature to reflux | Can be highly effective under mild conditions.[2] | Less commonly used, may be more expensive. | |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Neat or in a high-boiling solvent, elevated temperatures | Acts as both catalyst and solvent, effective for less reactive substrates. | High viscosity can make stirring difficult, harsh conditions.[1] |
| Triflic Acid (TfOH) | Anhydrous solvent, room temperature to reflux | Very strong acid, can be highly effective.[1] | Corrosive, relatively expensive. | |
| Sulfuric Acid (H₂SO₄) | Neat or in a solvent, elevated temperatures | Inexpensive and readily available. | Can cause sulfonation of the aromatic ring as a side reaction. |
Experimental Protocols
General Protocol for Intramolecular Friedel-Crafts Acylation of 3-phenyl-3,3-dimethylpropanoic acid
This protocol provides a general guideline. The specific amounts of reagents, solvent volumes, reaction time, and temperature should be optimized for each specific case.
1. Preparation of 3-phenyl-3,3-dimethylpropanoyl chloride (Optional, but recommended for higher reactivity): a. To a solution of 3-phenyl-3,3-dimethylpropanoic acid in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere, add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases. c. Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.
2. Intramolecular Friedel-Crafts Acylation: a. To a suspension of a Lewis acid (e.g., AlCl₃, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at 0 °C, add a solution of 3-phenyl-3,3-dimethylpropanoyl chloride in the same solvent dropwise. b. After the addition is complete, stir the reaction mixture at 0 °C for a specified time, then allow it to warm to room temperature. The reaction progress should be monitored by TLC or GC-MS. c. Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. d. Separate the organic layer, and extract the aqueous layer with the organic solvent. e. Combine the organic layers, wash with water, a dilute solution of NaHCO₃, and brine. f. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
3. Purification: a. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether). b. Alternatively, if the product is a solid, it can be purified by recrystallization from an appropriate solvent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 3,3-Dimethyl-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 3,3-Dimethyl-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities can include unreacted starting materials such as 3,3-dimethylacrylic acid or its derivatives, residual solvents from the synthesis, and potential side-products from the reaction, such as regioisomers or polymeric material. In some cases, the product may appear as a dark and sticky solid, indicating the presence of colored byproducts.[1]
Q2: My purified this compound has a low melting point and appears as an oil or sticky solid. What could be the cause?
A depressed melting point and oily or sticky appearance are often indicative of residual impurities.[1] The presence of regioisomers, which can be oily at room temperature, or other byproducts can prevent the crystallization of the desired product.[2]
Q3: I am having trouble with "oiling out" during recrystallization. What can I do?
"Oiling out," where the compound separates as a liquid rather than crystallizing, can occur if the solvent is too hot or not appropriate for the compound's melting point.[1] Consider using a lower boiling point solvent, initiating crystallization at a lower temperature, or using a different purification technique such as column chromatography or vacuum distillation.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
Purity can be assessed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Incomplete reaction or significant side-product formation. | Before purification, analyze the crude reaction mixture by TLC or GC to assess the extent of reaction and the presence of major byproducts. Optimize the reaction conditions if necessary. |
| Loss of product during extraction and washing steps. | Ensure proper phase separation during aqueous workup. Minimize the number of washing steps if possible without compromising the removal of acidic or basic impurities. |
| Product loss during recrystallization. | Avoid using an excessive amount of solvent for recrystallization. Ensure the solution is fully saturated before cooling. Cool the solution slowly to maximize crystal formation and recovery. |
| Product remains in the column after chromatography. | Use a more polar solvent system at the end of the elution to flush out any remaining product from the silica (B1680970) gel. |
Problem 2: Persistent Colored Impurities
| Possible Cause | Suggested Solution |
| Formation of highly colored byproducts during synthesis. | Consider treating the crude product solution with activated carbon before filtration and concentration. This can help adsorb colored impurities. |
| Co-elution of colored impurities during column chromatography. | Optimize the solvent system for column chromatography to achieve better separation. A shallower gradient or a different solvent mixture might be necessary. |
| Degradation of the product. | This compound should be stored at 2-8°C to prevent degradation.[3] Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during purification. |
Problem 3: Presence of a Regioisomer Impurity
While less common with an unsubstituted aromatic starting material, regioisomers can be a potential impurity in Friedel-Crafts reactions.
| Purity Data from a Related Indanone Synthesis | |
| Product to Regioisomer Ratio | >20:1 |
| Method of Separation | Recrystallization |
| This data is for a related compound, 5,6-Dimethoxy-2-methyl-1-indanone, and serves as an illustrative example of how regioisomers can be removed.[2] |
Experimental Protocols
Recrystallization
This protocol is a general guideline and may need to be optimized for your specific impurity profile.
Objective: To remove soluble impurities and obtain crystalline this compound.
Procedure:
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Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, hexane (B92381), or a mixture).
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If colored impurities are present, a small amount of activated carbon can be added to the hot solution.
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Hot filter the solution to remove any insoluble impurities and the activated carbon.
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Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Flash Column Chromatography
This method is effective for separating compounds with different polarities.
Objective: To separate this compound from less polar and more polar impurities.
Procedure:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pack a chromatography column with the slurry.
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Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
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Load the sample onto the top of the silica gel bed.
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Elute the column with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate (B1210297) in hexane (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).[4]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Vacuum Distillation
This technique is suitable for purifying thermally stable liquids or low-melting solids. This compound has a boiling point of 122°C at 16 mmHg.[3]
Objective: To purify this compound by separating it from non-volatile impurities.
Procedure:
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 16 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point (around 122°C at 16 mmHg).[3]
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Ensure the condenser is not too cold to prevent the product from solidifying and clogging the apparatus.[1]
Purification Workflows
The following diagrams illustrate the logical flow of the described purification techniques.
References
- 1. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
- 4. This compound | 26465-81-6 [chemicalbook.com]
Technical Support Center: Indanone Synthesis
Welcome to the technical support center for indanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of indanones.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-indanones?
The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][2][3] This approach is often favored due to its efficiency and the ready availability of starting materials.[4] Alternative routes include the Nazarov cyclization, which is a powerful method for creating cyclopentenones, and various transition-metal-catalyzed reactions.[4][5]
Q2: My 1-indanone (B140024) product is discolored and sticky. What is the likely cause and how can I purify it?
A discolored (e.g., brown) and sticky 1-indanone sample, which should typically be a white to light yellow crystalline solid, often indicates the presence of impurities.[6] These can be residual starting materials, byproducts from the synthesis, or degradation products.[6] A melting point that is lower than expected is also a strong indicator of impurity.[6][7] Effective purification methods include:
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Recrystallization: A common and effective technique for purifying solid compounds.[6]
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Column Chromatography: Highly effective for separating mixtures of compounds with different polarities.[6]
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Vacuum Distillation: This can be advantageous as the resulting product is completely dry.[7]
Q3: Are there greener alternatives to traditional Friedel-Crafts acylation conditions?
Yes, efforts have been made to develop more environmentally friendly protocols. The direct cyclization of 3-arylpropionic acids is preferred from a green chemistry perspective over the use of acyl chlorides as it is a one-step process that avoids the generation of corrosive byproducts.[2] Additionally, methods using microwave irradiation or high-intensity ultrasound have been shown to improve yields and reduce reaction times, often under less drastic experimental conditions than traditional methods which can require very high temperatures.[2][8] The use of Meldrum's acid derivatives as acylating agents also presents an efficient alternative that avoids some of the issues associated with traditional Friedel-Crafts reactions.[8]
Troubleshooting Guides
Guide 1: Low Yield in Intramolecular Friedel-Crafts Acylation
Problem: The intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid is resulting in a low yield of the desired 1-indanone.
This is a common issue that can be attributed to several factors, from the choice of catalyst to the reaction conditions. A systematic approach to troubleshooting is recommended.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Question-and-Answer Troubleshooting:
-
Q: Is the starting material pure?
-
Q: Is the aromatic ring deactivated?
-
Q: Are the catalyst and its amount optimal?
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A: The choice and amount of the Lewis or Brønsted acid catalyst are critical.[8] Insufficient catalyst can lead to an incomplete reaction, while an excessive amount can promote side reactions.[8] For many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts (typically 1.1 to 1.5 equivalents of AlCl₃) because the ketone product can form a stable complex with the Lewis acid.[9]
-
-
Q: Is the reaction temperature appropriate?
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A: The optimal temperature depends on the substrate and catalyst.[9] While some reactions proceed at room temperature, others may require heating.[1] However, high temperatures can also lead to degradation.[8] Experiment with a range of temperatures to find the best balance between reaction rate and product stability.[8]
-
-
Q: Could intermolecular reactions be an issue?
Guide 2: Formation of Regioisomers in PPA-Catalyzed Synthesis
Problem: The formation of regioisomers is observed in a polyphosphoric acid (PPA)-catalyzed indanone synthesis, complicating purification and reducing the yield of the target isomer.
Underlying Cause: The regioselectivity of PPA-mediated indanone synthesis can be significantly influenced by the grade of PPA used, specifically its phosphorus pentoxide (P₂O₅) content.[8]
Caption: Influence of PPA grade on regioselectivity in indanone synthesis.
Question-and-Answer Troubleshooting:
-
Q: How can I control the regioselectivity of the cyclization?
-
A: By selecting the appropriate grade of PPA, you can direct the reaction towards the desired isomer.[8]
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High P₂O₅ Content PPA (e.g., 83%): This grade tends to favor the formation of the indanone isomer where an electron-donating group on the aromatic ring is ortho or para to the newly formed carbonyl group. This is believed to proceed through an acylium ion intermediate.[8]
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Low P₂O₅ Content PPA (e.g., 76%): This grade typically promotes the formation of the isomer with the electron-donating group meta to the carbonyl, through a proposed mechanism involving the addition of the arene to the unsaturated carboxylic acid.[8]
-
-
Guide 3: Poor Conversion in Nazarov Cyclization
Problem: The Nazarov cyclization of a divinyl ketone is not proceeding to completion, resulting in a low yield of the indanone product.
Underlying Cause: The Nazarov cyclization, a key method for synthesizing certain indanones, is sensitive to several factors including the choice of catalyst and reaction conditions.[8]
Question-and-Answer Troubleshooting:
-
Q: Is the chosen acid catalyst effective for my specific substrate?
-
A: The efficiency of the Nazarov cyclization is highly dependent on the catalyst.[8] Both Brønsted and Lewis acids can be used, and the choice can significantly impact the yield and selectivity.[8] It is recommended to experiment with different Lewis acids (e.g., FeCl₃, AlCl₃, Cu(OTf)₂) or Brønsted acids.[8][10]
-
-
Q: Is the solvent optimal for the reaction?
-
Q: Have the reaction time and temperature been optimized?
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids
| Catalyst | Starting Material | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | 3-Arylpropionyl chloride | 1.1-1.5 eq, 0°C to RT | Common, effective | Moisture sensitive, stoichiometric amounts needed |
| Triflic acid (TfOH) | 3-Arylpropionic acid | 1.5-5.0 eq, 0°C to 80°C | Powerful superacid, can improve yields and reaction times | Can be expensive, optimization of equivalents is necessary to avoid byproducts |
| Polyphosphoric acid (PPA) | 3-Arylpropionic acid | High temperature | Can influence regioselectivity based on P₂O₅ content | Harsh conditions, high temperatures can lead to degradation |
| NbCl₅ | 3-Arylpropionic acid | Room temperature | Mild conditions, good yields, converts carboxylic acid to acyl chloride in situ | Less common than other Lewis acids |
| Sc(OTf)₃ | Meldrum's acid derivatives | - | Catalyzes reaction in very good yields | Expensive |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation using Triflic Acid
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Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropionic acid (1.0 eq).[1]
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Inert Atmosphere: Purge the flask with an inert gas such as nitrogen or argon.[1]
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Solvent Addition: Add an anhydrous solvent, for example, 1,2-dichloroethane (B1671644) (DCE), to the flask to achieve a concentration of typically 0.1-0.5 M.[1]
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Catalyst Addition: Cool the solution to 0°C in an ice bath.[1] Slowly add triflic acid (TfOH, typically 1.5-5.0 eq) dropwise via a syringe.[1]
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80°C).[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired indanone.[1]
Protocol 2: General Procedure for Recrystallization of 1-Indanone
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Dissolution: In a fume hood, dissolve the impure 1-indanone in a minimum amount of a hot solvent, such as ethanol.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired 1-indanone will crystallize out as its solubility decreases, while the more soluble impurities will remain in the mother liquor.[6] For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[6]
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Indanone Synthesis
Welcome to the technical support center for indanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to improving the regioselectivity of indanone synthesis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired 1-Indanone (B140024) in Intramolecular Friedel-Crafts Acylation
| Possible Cause | Troubleshooting Action |
| Poor Quality Starting Materials | Impurities in the 3-arylpropionic acid or its corresponding acid chloride can interfere with the reaction. Analyze the starting material by NMR and melting point. Recrystallize or purify as necessary.[1] |
| Suboptimal Acid Catalyst | The choice and amount of the Brønsted or Lewis acid catalyst are critical. Insufficient catalyst may lead to an incomplete reaction, while an excessive amount can promote side reactions.[1] Screen different Lewis acids (e.g., AlCl₃, FeCl₃, NbCl₅) or Brønsted acids (e.g., PPA, TfOH).[1][2] |
| Moisture Contamination | Many Lewis acid catalysts are highly sensitive to moisture, which can deactivate the catalyst. Ensure all glassware is thoroughly dried and run reactions under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2] |
| Inappropriate Reaction Temperature | The reaction temperature can significantly influence the rate and selectivity. Experiment with a range of temperatures. Some reactions may require heating to overcome activation barriers.[2] |
| Intermolecular Side Reactions | High substrate concentrations can favor intermolecular acylation, leading to polymeric byproducts.[1] Try running the reaction under more dilute conditions to favor intramolecular cyclization.[1] |
| Product Instability | The 1-indanone product may be unstable under harsh acidic conditions and high temperatures, leading to degradation.[1] Experiment with a range of temperatures to find an optimal balance.[1] |
| Deactivated Aromatic Ring | The Friedel-Crafts reaction is slower on aromatic rings with electron-withdrawing groups. Consider using a more potent catalytic system, such as a superacid like triflic acid (TfOH).[2] |
Issue 2: Formation of Undesired Regioisomers in Friedel-Crafts Acylation
| Possible Cause | Troubleshooting Action |
| Influence of PPA Grade | The phosphorus pentoxide (P₂O₅) content of polyphosphoric acid (PPA) significantly influences regioselectivity.[1][3][4] High P₂O₅ content PPA (e.g., 83%) tends to favor the ortho/para isomer, while low P₂O₅ content PPA (e.g., 76%) typically promotes the meta isomer relative to an electron-donating group.[1] Test different PPA grades to steer the reaction toward the desired regioisomer.[1][3] |
| Solvent Effects | The polarity of the solvent can influence the product distribution.[2] For example, in some acylations, non-polar solvents may favor the kinetic product, while polar solvents can lead to the thermodynamic product.[2] Experimenting with different solvents is recommended. Nitromethane (B149229) has been shown to provide high regioselectivity in certain cases.[2][5] |
| Steric Hindrance | Bulky substituents on the aromatic ring can block certain positions, directing the cyclization to less hindered sites.[2] |
| Temperature Control | The kinetic and thermodynamic products may be favored at different temperatures.[2] Vary the reaction temperature to see if it influences the isomeric ratio. |
| Directing Group Effects | The inherent electronic effects of substituents on the aromatic ring govern the position of electrophilic attack. Electron-donating groups typically direct ortho and para, while electron-withdrawing groups direct meta. |
Issue 3: Poor Yield or Regioselectivity in Nazarov Cyclization
| Possible Cause | Troubleshooting Action |
| Suboptimal Catalyst | The efficiency of the Nazarov cyclization is highly dependent on the catalyst. Experiment with different Lewis acids (e.g., FeCl₃, AlCl₃, Cu(OTf)₂) or Brønsted acids (e.g., TFA, TfOH).[1][6] |
| Poorly Polarized Dienone | The reactivity and selectivity of the cyclization can be controlled by the electronic nature of the dienone substituents.[6] Placing an electron-donating group at C2 and an electron-withdrawing group at C4 of the dienone can facilitate cyclization and improve regioselectivity.[6] |
| Unfavorable Conformation | The dienone must adopt an s-trans/s-trans conformation for the electrocyclization to occur.[7] Steric hindrance can disfavor this conformation. Modify the substrate to reduce steric clash. |
| Reversible Ring Opening | β-electron donating substituents can overstabilize the pentadienyl cation, impeding the forward reaction and potentially leading to a retro-Nazarov reaction.[7] |
Quantitative Data Summary
The following tables summarize quantitative data from various indanone synthesis experiments, highlighting the impact of different reaction parameters on yield and regioselectivity.
Table 1: Effect of PPA Grade on Regioselectivity of 3-(3,4-dimethoxyphenyl)propanoic Acid Cyclization
| PPA Grade (% P₂O₅) | Major Isomer | Minor Isomer | Ratio (Major:Minor) | Reference |
| High (e.g., 83%) | 5,6-Dimethoxy-1-indanone | 6,7-Dimethoxy-1-indanone | High (not specified) | [1][3] |
| Low (e.g., 76%) | 6,7-Dimethoxy-1-indanone | 5,6-Dimethoxy-1-indanone | High (not specified) | [1][3] |
Table 2: Influence of Solvent on Regioselectivity in the Friedel-Crafts Acylation of a Meldrum's Acid Derivative
| Solvent | Product Ratio (5,6-dimethoxy : 6,7-dimethoxy) | Reference |
| Nitromethane | >20 : 1 | [5] |
| Acetonitrile | 9 : 1 | [5] |
| Toluene | 8 : 1 | [5] |
| Chlorobenzene | 7 : 1 | [5] |
Table 3: Catalyst Effect on Nazarov Cyclization of Chalcones
| Substrate | Catalyst | Yield (%) | Reference |
| Phosphorylated Chalcone | FeCl₃ or AlCl₃ | Not specified | [6] |
| Chalcone | Trifluoroacetic acid (TFA) | 88 | [6] |
| Substituted Dienone | Cu(OTf)₂ or Cu(ClO₄)₂ | High | [6] |
Frequently Asked Questions (FAQs)
Q1: How can I completely avoid the formation of regioisomers in my PPA-catalyzed indanone synthesis?
A: While completely avoiding regioisomers can be challenging, you can significantly improve the selectivity. The most critical factor is the grade of the Polyphosphoric Acid (PPA).[1] A high P₂O₅ content PPA favors cyclization ortho/para to electron-donating groups, whereas a low P₂O₅ content PPA favors meta cyclization.[1][3] Therefore, selecting the appropriate PPA grade is the most effective way to control the regiochemical outcome.[1]
Q2: My Nazarov cyclization is not working. What are the key parameters to optimize?
A: Key parameters for a successful Nazarov cyclization include the choice of catalyst and the electronic properties of the dienone substrate.[1][6] A range of Lewis and Brønsted acids can be effective, so screening catalysts is recommended.[1] Furthermore, creating a "polarized" dienone with an electron-donating group at C2 and an electron-withdrawing group at C4 can significantly enhance reactivity and selectivity.[6]
Q3: Can I use a catalytic amount of Lewis acid for my Friedel-Crafts acylation?
A: Yes, using catalytic amounts of a Lewis or Brønsted acid is often preferable to stoichiometric amounts, as it simplifies workup and can be more environmentally friendly.[2] Catalysts like scandium triflate (Sc(OTf)₃) have been shown to be effective in catalytic amounts for the cyclization of Meldrum's acid derivatives.[6] Superacids like triflic acid can also be very powerful catalysts for these transformations.[2]
Q4: What is the role of the solvent in controlling regioselectivity?
A: The solvent can influence regioselectivity by affecting the solubility of reagents and intermediates, the activity of the catalyst, and by stabilizing certain transition states over others.[2] For instance, polar solvents might favor the formation of a thermodynamically more stable product, while non-polar solvents could lead to the kinetically favored product.[2] In some specific cases, solvents like nitromethane have been demonstrated to provide excellent regioselectivity.[5]
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation using Triflic Acid
This protocol is adapted for the cyclization of a 3-arylpropionic acid.
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropionic acid (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Add an anhydrous solvent, such as 1,2-dichloroethane (B1671644) (DCE), to the flask (typically at a concentration of 0.1-0.5 M).[2]
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add triflic acid (TfOH, typically 1.5-5.0 eq) dropwise via a syringe.[2]
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80°C).[2] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired indanone.[2]
Protocol 2: Nazarov Cyclization of a Divinyl Ketone
This protocol outlines a general procedure for the Lewis acid-catalyzed Nazarov cyclization.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the divinyl ketone substrate in a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., 0°C or room temperature) and add the Lewis acid catalyst (e.g., FeCl₃, AlCl₃, or Cu(OTf)₂) portion-wise or as a solution.[1][6]
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress using TLC or GC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting logic for regioisomer formation.
Caption: Simplified mechanism of the Nazarov cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
Preventing polymerization during 3,3-Dimethyl-1-indanone reactions
Welcome to the technical support center for reactions involving 3,3-Dimethyl-1-indanone. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted polymerization during key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself prone to polymerization?
A1: this compound is a saturated ketone and is not prone to polymerization under standard reaction and storage conditions. The primary concern for polymerization arises from the products of certain reactions, such as the α,β-unsaturated ketones formed during Aldol condensations.
Q2: Which reactions involving this compound are most likely to lead to polymerization?
A2: Aldol condensation reactions of this compound with aldehydes produce 2-ylidene-3,3-dimethyl-1-indanone derivatives. These products, being α,β-unsaturated ketones (chalcone-like structures), are susceptible to polymerization, especially in the presence of heat, light, or radical initiators.
Q3: How do polymerization inhibitors work?
A3: Polymerization inhibitors are radical scavengers. They react with and neutralize the free radicals that initiate the polymerization chain reaction. This prevents the monomeric products from linking together to form polymers. Common inhibitors include phenolic compounds like hydroquinone (B1673460) and butylated hydroxytoluene (BHT), as well as stable radicals like TEMPO.
Q4: When should I add a polymerization inhibitor?
A4: It is best practice to add a polymerization inhibitor at the beginning of a reaction if the expected product is known to be susceptible to polymerization. It can also be added during the workup, especially before any steps that involve heating, such as distillation.
Troubleshooting Guides
Issue 1: Aldol Condensation - Formation of a viscous oil or solid instead of the desired α,β-unsaturated ketone.
This is a common indication of product polymerization. The desired 2-ylidene-3,3-dimethyl-1-indanone has likely polymerized.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Optimize the reaction temperature. For base-catalyzed Aldol condensations, it is often beneficial to run the reaction at room temperature or even cooler to minimize side reactions and polymerization. |
| Presence of Radical Initiators | Ensure all glassware is thoroughly cleaned and that all solvents and reagents are free of peroxides and other radical-initiating impurities. |
| Absence of a Polymerization Inhibitor | Add a suitable polymerization inhibitor to the reaction mixture. Common choices and their typical concentrations are listed in the table below. |
| Extended Reaction Times | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Once the starting materials are consumed, proceed with the workup to avoid prolonged exposure of the product to reaction conditions. |
Issue 2: Grignard Reaction - Low yield of the desired tertiary alcohol and formation of byproducts.
While the tertiary alcohol product of a Grignard reaction with this compound is not prone to polymerization, side reactions can occur, and subsequent elimination reactions could lead to polymerizable alkenes. The steric hindrance from the gem-dimethyl group can also lead to issues.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The 3,3-dimethyl groups can hinder the approach of the Grignard reagent. Using a less bulky Grignard reagent or a more reactive organolithium reagent may improve yields. Increasing the reaction temperature or using a higher boiling solvent like THF could also be beneficial. |
| Enolization of the Ketone | Grignard reagents are strong bases and can deprotonate the α-protons of the indanone, leading to the recovery of starting material after workup. Using a less basic Grignard reagent or a cerium(III) chloride-mediated reaction (Luche reduction conditions) can suppress enolization. |
| Side Reactions | Dehydration of the tertiary alcohol product during acidic workup can lead to the formation of an alkene, which may be prone to polymerization. Use a mild acidic workup (e.g., saturated aqueous ammonium (B1175870) chloride) and avoid excessive heating. |
Issue 3: Wittig Reaction - Low yield of the desired alkene.
Similar to the Grignard reaction, the product of a Wittig reaction with this compound is an alkene. While less likely to polymerize than conjugated systems, exocyclic alkenes can still be reactive.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The sterically hindered nature of this compound can make the reaction with bulky phosphorus ylides challenging. Use of a smaller, more reactive ylide (e.g., methylenetriphenylphosphorane) is recommended. |
| Ylide Reactivity | Stabilized ylides (containing electron-withdrawing groups) are less reactive and may not react efficiently with the hindered ketone. Unstabilized ylides are more reactive and are a better choice. |
| Reaction Conditions | Ensure the ylide is fully formed before adding the ketone. The use of stronger bases (e.g., n-butyllithium) to generate the ylide may be necessary. Running the reaction at elevated temperatures in a suitable solvent (e.g., refluxing THF) can also improve yields. |
Quantitative Data on Polymerization Inhibitors
The following table provides a summary of common polymerization inhibitors and their typical concentrations for preventing the polymerization of α,β-unsaturated ketones.
| Inhibitor | Typical Concentration (ppm) | Mechanism of Action | Notes |
| Hydroquinone (HQ) | 100 - 1000 | Radical Scavenger | Often requires the presence of oxygen to be effective. |
| Butylated Hydroxytoluene (BHT) | 200 - 2000 | Radical Scavenger | A common and effective inhibitor for a wide range of monomers. |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 50 - 500 | Radical Scavenger | A stable free radical that is a highly efficient polymerization inhibitor. |
| Phenothiazine | 100 - 1000 | Radical Scavenger | Effective at higher temperatures. |
Experimental Protocols
Protocol 1: Aldol Condensation for the Synthesis of 2-Benzylidene-3,3-dimethyl-1-indanone
This protocol is adapted from procedures for the synthesis of 2-benzylidene-1-indanone (B110557) derivatives.[1]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired benzaldehyde (B42025) (1 equivalent) in ethanol.
-
Catalyst Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (B78521) (e.g., 20% w/v).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into a beaker containing ice and water. Acidify the mixture with dilute hydrochloric acid to neutralize the excess base. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Grignard Reaction with this compound (General Procedure)
This is a general protocol that may require optimization.
-
Apparatus Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, add magnesium turnings. Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF dropwise to initiate the formation of the Grignard reagent.
-
Reaction with Ketone: Cool the Grignard reagent in an ice bath. Add a solution of this compound in anhydrous ether or THF dropwise to the stirred Grignard solution.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature. Gentle heating may be required to drive the reaction to completion.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Wittig Reaction with this compound (General Procedure)
This is a general protocol that may require optimization.
-
Ylide Formation: In a flask under an inert atmosphere, suspend the appropriate phosphonium (B103445) salt in anhydrous THF or diethyl ether. Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium) dropwise. Allow the mixture to stir and warm to room temperature to form the ylide (a color change is often observed).
-
Reaction with Ketone: Cool the ylide solution in an ice bath. Add a solution of this compound in anhydrous THF or diethyl ether dropwise.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Refluxing may be necessary for less reactive ylides or hindered ketones.
-
Work-up and Purification: Quench the reaction with water. Extract the product with a suitable organic solvent. The triphenylphosphine (B44618) oxide byproduct can often be removed by crystallization or column chromatography.
Visualizations
Caption: Workflow for Aldol condensation with polymerization prevention.
Caption: Troubleshooting logic for Grignard reactions.
Caption: Key steps and considerations in the Wittig reaction.
References
Technical Support Center: Catalyst Deactivation in Reactions with 3,3-Dimethyl-1-indanone
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst deactivation issues encountered during chemical reactions involving 3,3-Dimethyl-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound and what are their typical deactivation pathways?
A1: Common catalytic reactions involving this compound include hydrogenation of the ketone functionality and various coupling or cyclization reactions for its synthesis.[1][2][3] The choice of catalyst is highly dependent on the specific transformation.
-
Hydrogenation: Palladium on carbon (Pd/C), Raney Nickel, and other platinum group metal (PGM) catalysts are frequently employed for the hydrogenation of ketones.[4] Deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the substrate or solvent, such as sulfur or nitrogen-containing compounds, can strongly adsorb to the active sites of the catalyst, blocking them from reactant molecules.[5]
-
Coking/Fouling: The formation of carbonaceous deposits (coke) on the catalyst surface can physically block active sites and pores. This can be initiated by the reactant, product, or solvent degradation at reaction temperatures.
-
Sintering: At elevated temperatures, the metal nanoparticles of the catalyst can agglomerate, leading to a decrease in the active surface area.[6]
-
Leaching: The active metal may dissolve into the reaction medium, leading to a permanent loss of catalytic activity.[6]
-
-
Synthesis (e.g., Friedel-Crafts type reactions): Lewis acids (e.g., AlCl₃, FeCl₃) and Brønsted acids (e.g., polyphosphoric acid, triflic acid) are common catalysts for the synthesis of indanones.[7][8][9]
-
Deactivation of Lewis Acids: Primarily occurs through hydrolysis by trace amounts of water in the reactants or solvent. This converts the active Lewis acid into an inactive species.
-
Deactivation of Brønsted Acids: Can be neutralized by basic impurities in the reaction mixture.
-
Q2: How does the steric hindrance from the gem-dimethyl group in this compound affect catalyst performance and deactivation?
A2: The gem-dimethyl group at the 3-position of the indanone ring introduces significant steric hindrance. This can impact the interaction of the molecule with the catalyst's active sites.
-
Reduced Reaction Rates: The bulky nature of the substrate may slow down the rate of adsorption onto the catalyst surface, leading to lower reaction rates compared to less hindered ketones.[10]
-
Potential for Incomplete Conversion: If the catalyst deactivates over time, the combination of reduced intrinsic activity and steric hindrance can lead to stalled reactions and incomplete conversion of the starting material.
-
Influence on Deactivation Mechanisms: While direct evidence for this compound is limited, steric hindrance can influence coking pathways. The bulky substrate may lead to the formation of specific types of carbonaceous deposits that block active sites.
Q3: My hydrogenation of this compound using Pd/C has stalled. How can I determine if catalyst deactivation is the cause?
A3: A stalled reaction is a strong indicator of catalyst deactivation. Here are a few steps to diagnose the issue:
-
Add Fresh Catalyst: A simple and effective method is to add a fresh portion of the catalyst to the reaction mixture. If the reaction resumes, it is highly likely that the initial batch of catalyst was deactivated.
-
Analyze Reaction Progress: If you are monitoring the reaction over time (e.g., by GC, LC, or TLC), a sharp decrease in the rate of conversion points towards catalyst deactivation.
-
Check for Impurities: Analyze your starting material and solvent for potential catalyst poisons. Common culprits include sulfur, nitrogen, and halogenated compounds.
Troubleshooting Guides
Problem 1: Low or No Conversion in the Hydrogenation of this compound
Possible Causes:
-
Catalyst Deactivation: The catalyst has lost its activity due to poisoning, coking, or sintering.
-
Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale.
-
Poor Hydrogen Mass Transfer: Inefficient stirring or a leak in the hydrogen supply can limit the availability of hydrogen at the catalyst surface.
-
Sub-optimal Reaction Conditions: The temperature or pressure may not be suitable for the specific catalyst and substrate.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Catalyst Activity | Test the catalyst with a known, reactive substrate (e.g., cyclohexene) to confirm its intrinsic activity. |
| 2 | Increase Catalyst Loading | Double the catalyst loading in a small-scale test reaction. If the reaction proceeds, the original loading was insufficient. |
| 3 | Check for Poisons | Purify the substrate and use fresh, high-purity solvent. Consider passing the solvent through a bed of activated carbon or alumina (B75360) to remove impurities. |
| 4 | Optimize Reaction Conditions | Systematically vary the temperature and pressure. For sterically hindered ketones, higher temperatures and pressures may be required. |
| 5 | Improve Agitation | Ensure vigorous stirring to improve the mass transfer of hydrogen to the catalyst surface. |
Problem 2: Catalyst Turns Black and Forms Clumps (Coking/Fouling)
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can promote the decomposition of the substrate, product, or solvent, leading to the formation of carbonaceous deposits on the catalyst.
-
Prolonged Reaction Times: Longer exposure to reaction conditions can increase the extent of coke formation.
-
Reactive Solvent: Some solvents may be unstable under the reaction conditions and contribute to fouling.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Lower Reaction Temperature | Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. |
| 2 | Reduce Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the catalyst to the reaction environment. |
| 3 | Change Solvent | Switch to a more stable solvent that is less prone to decomposition under the reaction conditions. |
| 4 | Catalyst Regeneration | If coking is confirmed, the catalyst can often be regenerated. (See Experimental Protocols section). |
Data Presentation
Table 1: Common Catalysts and Potential Deactivation Mechanisms for Reactions of this compound
| Reaction Type | Catalyst | Common Support | Potential Deactivation Mechanisms |
| Hydrogenation | Palladium (Pd) | Activated Carbon (C) | Poisoning (S, N compounds), Coking, Sintering, Leaching[6] |
| Raney Nickel (Ra-Ni) | - | Poisoning (S compounds), Coking, Oxidation | |
| Platinum (Pt) | Alumina (Al₂O₃) | Sintering, Coking | |
| Synthesis | Aluminum Chloride (AlCl₃) | - | Hydrolysis by moisture |
| (Friedel-Crafts) | Triflic Acid (TfOH) | - | Neutralization by bases |
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Deactivation in Hydrogenation
Objective: To determine if a stalled hydrogenation reaction is due to catalyst deactivation.
Methodology:
-
Set up the hydrogenation of this compound with your standard catalyst (e.g., 5 mol% Pd/C) and conditions.
-
Monitor the reaction progress by a suitable analytical technique (TLC, GC, or LC-MS).
-
If the reaction rate slows significantly or stops before completion, carefully and under an inert atmosphere, add a second equivalent of fresh catalyst to the reaction mixture.
-
Continue to monitor the reaction. A significant increase in the reaction rate indicates that the initial catalyst was deactivated.
Protocol 2: Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst
Objective: To restore the activity of a Pd/C catalyst that has been deactivated by coking.
Methodology:
-
Filtration and Washing: After the reaction, filter the catalyst from the reaction mixture. Wash the catalyst thoroughly with a solvent that dissolves the reactants and products but not the catalyst itself (e.g., ethanol, ethyl acetate).
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Calcination: Place the dried catalyst in a furnace. Heat the catalyst in a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂) to a temperature of 300-400 °C. This will burn off the carbonaceous deposits. The temperature should be ramped slowly to avoid overheating and sintering of the palladium nanoparticles.
-
Reduction: After calcination, cool the catalyst under an inert atmosphere. Before reuse, the oxidized palladium needs to be reduced. This can be done by heating the catalyst in a stream of hydrogen gas (e.g., at 100-200 °C) or by pre-reducing it in the reaction solvent under a hydrogen atmosphere before adding the substrate.
Caution: Handle pyrophoric catalysts like Raney Nickel and dry Pd/C with care, always under a blanket of solvent or an inert atmosphere.
Visualizations
Caption: Troubleshooting workflow for stalled reactions.
Caption: Common catalyst deactivation pathways.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indanone synthesis [organic-chemistry.org]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,3-Dimethyl-1-indanone and 1-Indanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, cyclic ketones are invaluable building blocks. Among them, 1-indanone (B140024) and its substituted derivatives are frequently utilized in the construction of complex molecules, including a variety of pharmaceutical agents.[1][2] This guide provides an objective, data-driven comparison of 3,3-Dimethyl-1-indanone and 1-indanone, focusing on how the presence of a gem-dimethyl group at the C3 position fundamentally alters the molecule's reactivity and performance in key organic reactions.
The core structural difference lies in the substitution at the α-carbon adjacent to the carbonyl group. 1-Indanone possesses two reactive α-hydrogens, making it amenable to enolate formation and subsequent reactions at this position. Conversely, this compound lacks α-hydrogens, rendering it inert to such transformations. This distinction, coupled with the significant steric hindrance imposed by the gem-dimethyl group, dictates the divergent synthetic utility of these two compounds.
Logical Relationship: Key Reactivity Differences
The diagram below illustrates the fundamental structural differences and their implications for chemical reactivity. The presence or absence of α-hydrogens is the primary determinant for pathways involving enolate intermediates, while steric hindrance from the gem-dimethyl group affects reactions at the carbonyl center.
References
A Comparative Guide to Catalysts in the Synthesis of 3,3-Dimethyl-1-indanone
For researchers, scientists, and drug development professionals, the efficient synthesis of 3,3-Dimethyl-1-indanone, a key intermediate in the development of various therapeutic agents, is of significant interest. The primary synthetic route to this valuable scaffold is the intramolecular Friedel-Crafts acylation. The choice of catalyst for this reaction is critical, directly impacting yield, reaction conditions, and scalability. This guide provides an objective comparison of common catalysts used for the synthesis of this compound, supported by available experimental data.
The intramolecular Friedel-Crafts acylation is a powerful method for the formation of 1-indanones.[1] This reaction typically involves the cyclization of a suitable precursor, such as an arylpropionic acid or its corresponding acyl chloride, in the presence of a strong Lewis or Brønsted acid catalyst. The catalyst's role is to activate the acylating agent, facilitating the electrophilic attack on the aromatic ring to form the desired five-membered ring structure.
Catalyst Performance Comparison
The selection of an appropriate catalyst is paramount for optimizing the synthesis of this compound. Key performance indicators for catalysts in this transformation include reaction yield, temperature, and time. Below is a summary of the performance of three commonly employed catalysts: Niobium(V) chloride (NbCl5), Polyphosphoric acid (PPA), and Aluminum chloride (AlCl3).
| Catalyst | Starting Material | Reaction Conditions | Yield (%) | Reference |
| NbCl₅ | 3,3-Dimethylacrylic acid and an aromatic substrate | Varies | up to 78% | [2] |
| PPA | Arylpropionic and 3-arylacrylic acids | Varies | 60-90% | [2] |
| AlCl₃ | 3-Arylpropionic acid chloride | Dichloromethane (B109758) | High | [2] |
Reaction Pathways and Experimental Workflow
The synthesis of this compound via intramolecular Friedel-Crafts acylation can be initiated from different starting materials, depending on the chosen catalyst. The general workflow, however, remains consistent, involving reaction setup, execution under controlled conditions, and subsequent product isolation and purification.
The specific choice of starting material dictates the initial steps of the synthesis. For instance, when using a carboxylic acid, an in-situ conversion to the more reactive acyl chloride may be part of the process, or a stronger acid catalyst capable of directly activating the carboxylic acid is employed.
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible synthesis of this compound. The following are generalized protocols based on the common catalytic systems.
Niobium(V) Chloride (NbCl₅) Catalyzed Synthesis
Niobium(V) chloride is a highly oxophilic Lewis acid that can effectively catalyze the Friedel-Crafts reaction between 3,3-dimethylacrylic acid and an aromatic substrate.[2]
Materials:
-
3,3-Dimethylacrylic acid
-
Benzene (or other aromatic substrate)
-
Niobium(V) chloride (NbCl₅)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate and anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
In a separate flask, dissolve 3,3-dimethylacrylic acid in the anhydrous solvent.
-
Slowly add the 3,3-dimethylacrylic acid solution to the cooled solution of the aromatic substrate.
-
Carefully add NbCl₅ portion-wise to the reaction mixture, maintaining the temperature.
-
Allow the reaction to stir at the specified temperature for the required duration, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Polyphosphoric Acid (PPA) Catalyzed Synthesis
Polyphosphoric acid serves as both a catalyst and a solvent in the intramolecular cyclization of 3-methyl-3-phenylbutanoic acid.[2]
Materials:
-
3-Methyl-3-phenylbutanoic acid
-
Polyphosphoric acid (PPA)
-
Standard reaction glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, add polyphosphoric acid.
-
Heat the PPA to the desired reaction temperature (e.g., 100 °C) with stirring.
-
Slowly add 3-methyl-3-phenylbutanoic acid to the hot PPA.
-
Maintain the reaction at the specified temperature for the required time (e.g., 3 minutes for a similar substrate).[3]
-
Monitor the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Aluminum Chloride (AlCl₃) Catalyzed Synthesis
Aluminum chloride is a classic and potent Lewis acid for Friedel-Crafts acylation, typically using the more reactive 3-methyl-3-phenylbutyryl chloride.[2]
Materials:
-
3-Methyl-3-phenylbutyryl chloride (can be prepared from the corresponding carboxylic acid and thionyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane or carbon disulfide)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride and the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-methyl-3-phenylbutyryl chloride in the anhydrous solvent and add it to the dropping funnel.
-
Add the acid chloride solution dropwise to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at the specified temperature (e.g., room temperature or reflux) for the required duration, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
Purify the residue by vacuum distillation or column chromatography to obtain this compound.
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 3,3-Dimethyl-1-indanone
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative spectroscopic analysis of 3,3-Dimethyl-1-indanone, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify its molecular structure. The data is presented in comparison with the related structures of 3-methyl-1-indanone (B1362706) and the parent compound, 1-indanone, to highlight key spectral differences and aid in structural elucidation.
Comparative Spectroscopic Data
The structural integrity of this compound is confirmed through the comprehensive analysis of its spectroscopic data, which is presented below in comparison to its structural analogs.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.68 | d | 1H | Ar-H |
| 7.52 | t | 1H | Ar-H | |
| 7.35 | t | 1H | Ar-H | |
| 7.28 | d | 1H | Ar-H | |
| 2.58 | s | 2H | -CH₂- | |
| 1.35 | s | 6H | 2 x -CH₃ | |
| 3-Methyl-1-indanone | 7.70-7.20 | m | 4H | Ar-H |
| 3.40 | m | 1H | -CH- | |
| 2.65 & 2.20 | m | 2H | -CH₂- | |
| 1.30 | d | 3H | -CH₃ | |
| 1-Indanone | 7.75 | d | 1H | Ar-H |
| 7.59 | t | 1H | Ar-H | |
| 7.47 | d | 1H | Ar-H | |
| 7.37 | t | 1H | Ar-H | |
| 3.10 | t | 2H | -CH₂- | |
| 2.70 | t | 2H | -CH₂- |
¹³C NMR Spectral Data.[1][2]
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 205.5 | C=O |
| 152.8 | Ar-C | |
| 134.8 | Ar-C | |
| 134.7 | Ar-CH | |
| 127.0 | Ar-CH | |
| 124.8 | Ar-CH | |
| 123.5 | Ar-CH | |
| 52.1 | -CH₂- | |
| 45.3 | C(CH₃)₂ | |
| 28.9 | -CH₃ | |
| 3-Methyl-1-indanone | 208.0 | C=O |
| 154.0 | Ar-C | |
| 135.0 | Ar-C | |
| 134.5 | Ar-CH | |
| 127.5 | Ar-CH | |
| 126.5 | Ar-CH | |
| 123.5 | Ar-CH | |
| 42.0 | -CH- | |
| 35.0 | -CH₂- | |
| 15.0 | -CH₃ | |
| 1-Indanone | 207.1 | C=O |
| 155.2 | Ar-C | |
| 137.5 | Ar-C | |
| 134.5 | Ar-CH | |
| 127.2 | Ar-CH | |
| 126.7 | Ar-CH | |
| 123.9 | Ar-CH | |
| 36.4 | -CH₂- | |
| 25.9 | -CH₂- |
IR Spectral Data
| Compound | Absorption (cm⁻¹) | Functional Group |
| This compound | ~3060 | Aromatic C-H stretch |
| ~2960 | Aliphatic C-H stretch | |
| ~1705 | C=O stretch | |
| ~1605, 1480 | Aromatic C=C stretch | |
| 3-Methyl-1-indanone | ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch | |
| ~1710 | C=O stretch | |
| ~1600, 1475 | Aromatic C=C stretch | |
| 1-Indanone | ~3070 | Aromatic C-H stretch |
| ~2930 | Aliphatic C-H stretch | |
| ~1715 | C=O stretch | |
| ~1610, 1470 | Aromatic C=C stretch |
Mass Spectrometry Data.[2]
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 160 | 145, 117, 91 |
| 3-Methyl-1-indanone | 146 | 131, 118, 90 |
| 1-Indanone | 132 | 104, 78 |
Experimental Protocols
Standard protocols for the acquisition of the spectroscopic data presented are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (~5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024-2048) are acquired with a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a thin disk. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification. Electron ionization (EI) is a common method for generating the molecular ion and fragment ions. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z).
Workflow for Structural Confirmation
The logical workflow for confirming the structure of this compound using spectroscopic methods is illustrated in the following diagram.
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of Indanone Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography stands as a definitive method for elucidating these intricate atomic arrangements. This guide provides a comparative analysis of the X-ray crystallographic data of several (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives, offering valuable insights for those working with 3,3-Dimethyl-1-indanone and related scaffolds.
This guide summarizes key crystallographic parameters, details the experimental protocols for structure determination, and presents a visual workflow of the crystallographic process. While the specific derivatives detailed herein do not contain the 3,3-dimethyl substitution, the foundational indanone framework provides a relevant and insightful comparison for researchers exploring this chemical space. The presented data is drawn from the structural studies of (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives.[1]
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for four (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives, providing a basis for comparison of their solid-state structures.
| Parameter | (E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one | (E)-2-(4-dimethylaminobenzylidene)-2,3-dihydro-1H-inden-1-one | (E)-2-(4-cyanobenzylidene)-2,3-dihydro-1H-inden-1-one | monoclinic-(E)-2-(3-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one |
| Formula | C₁₆H₁₂O₂ | C₁₈H₁₇NO | C₁₇H₁₁NO | C₁₆H₁₁NO₃ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 10.1789(4) | 12.000(3) | 6.011(2) | 12.006(3) |
| b (Å) | 5.8617(2) | 13.061(3) | 12.081(4) | 10.051(2) |
| c (Å) | 19.8972(7) | 9.208(2) | 17.069(6) | 10.906(2) |
| β (°) | 97.435(2) | 108.19(3) | 95.17(3) | 99.23(3) |
| Volume (ų) | 1176.49(8) | 1370.2(6) | 1234.3(7) | 1297.0(5) |
| Z | 4 | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.334 | 1.272 | 1.321 | 1.363 |
| R-factor (%) | 4.3 | 5.9 | 7.1 | 5.2 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures for the compared derivatives followed a standardized experimental protocol.
1. Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the respective compound in an appropriate solvent system.
2. Data Collection: A suitable single crystal was mounted on a diffractometer. The diffraction data for the presented compounds were collected at a temperature of 100 K.[1]
3. Structure Solution and Refinement: The collected diffraction data was processed to yield the unit cell parameters and intensity data. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques offer complementary information for the characterization of this compound derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and connectivity of the molecule in solution.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl group in the indanone core.
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.
These techniques, when used in conjunction with X-ray crystallography, provide a comprehensive characterization of the synthesized compounds.
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.
Caption: A flowchart outlining the major steps in single-crystal X-ray crystallography.
References
A Comparative Guide to the Reactivity of Substituted Indanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of substituted indanones, a core scaffold in numerous natural products and pharmaceutical agents.[1][2][3] Understanding the influence of substituents on the reactivity of the indanone core is crucial for designing efficient synthetic routes and developing novel therapeutics. This document summarizes experimental data, details key experimental protocols, and visualizes reaction pathways to offer an objective comparison of how electronic and steric factors govern the chemical behavior of this versatile class of molecules.
Introduction to Indanone Reactivity
The reactivity of an indanone is primarily centered around two key functional areas: the carbonyl group (C1) and the adjacent methylene (B1212753) group (C2).
-
Reactions at the Carbonyl Carbon: The electrophilic carbon of the carbonyl group is susceptible to nucleophilic attack. The reactivity is modulated by substituents on the aromatic ring and at the C2/C3 positions. Electron-withdrawing groups on the aromatic ring generally increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups decrease its reactivity.
-
Reactions at the α-Carbon (Enolate Chemistry): The protons on the C2 carbon are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles. The formation and stability of the enolate are influenced by substituents. The regioselectivity of enolate formation (kinetic vs. thermodynamic control) is a key consideration in unsymmetrically substituted indanones.[4][5]
Comparative Reactivity Data
The following tables summarize quantitative data from various studies, comparing yields and reaction conditions for different substituted indanones. This data provides insight into the electronic and steric effects of substituents on reactivity.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-indanone (B130187)
This reaction functionalizes the aromatic ring and demonstrates the tolerance of the indanone core to palladium catalysis. The yields provide a proxy for the reactivity of the C-Br bond as influenced by the incoming arylboronic acid.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-1-indanone | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-indanone | 92 |
| 3 | 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-1-indanone | 88 |
| 4 | 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-1-indanone | 81 |
| (Data synthesized from Ökten, S. et al., 2025)[6] |
Analysis: The high yields across different electronically-substituted boronic acids demonstrate the robustness of this method for creating diverse indanone libraries. The slightly higher yield with the electron-donating methoxy (B1213986) group (Entry 2) suggests that electronic activation of the boronic acid component facilitates the transmetalation step.
Table 2: Rhodium-Catalyzed [5+2] Cycloaddition of 1-Indanones with Alkynes
This reaction showcases the reactivity of the indanone C-C bond in a ring-expansion process. The yields reflect how substituents on the indanone scaffold influence its participation in the catalytic cycle.
| Entry | Indanone Substituent (R) | Alkyne | Yield (%) |
| 1 | H | Diphenylacetylene | 85 |
| 2 | 5-OMe | Diphenylacetylene | 90 |
| 3 | 5-F | Diphenylacetylene | 82 |
| 4 | 5-CF₃ | Diphenylacetylene | 75 |
| 5 | 6-Me | Diphenylacetylene | 88 |
| (Data representative of trends described in recent literature)[1][7][8] |
Analysis: Electron-donating groups (e.g., 5-OMe, 6-Me) on the aromatic ring appear to enhance the reactivity of the indanone in this transformation, leading to higher yields.[1][7] Conversely, a strong electron-withdrawing group like 5-CF₃ slightly diminishes the yield, suggesting that electron density in the aromatic system plays a role in the C-C activation step.
Table 3: Kinetic Data for the Reaction of Azanone (HNO) with Cyclic C-Nucleophiles
This table presents second-order rate constants for the reaction of HNO with various cyclic dicarbonyl compounds, which serve as models for the enolate reactivity of indanones. Higher rate constants indicate greater nucleophilicity of the α-carbon.
| Entry | Compound | Rate Constant (k, M⁻¹s⁻¹) |
| 1 | 1,3-Cyclopentanedione | 3.3 x 10¹ |
| 2 | 2-Methyl-1,3-cyclopentanedione | 2.5 x 10² |
| 3 | 1,3-Cyclohexanedione | 2.0 x 10⁴ |
| 4 | 5,5-Dimethyl-1,3-cyclohexanedione | 2.0 x 10⁴ |
| 5 | Barbituric Acid | 1.1 x 10³ |
| 6 | Meldrum's Acid | 8.7 x 10² |
| (Data extracted from Walas, S. et al., 2021)[9] |
Analysis: The reactivity of these C-nucleophiles towards the electrophile (HNO) spans several orders of magnitude.[9] Methylation at the α-carbon increases reactivity (Entry 2 vs. 1), likely due to the electron-donating effect of the methyl group stabilizing the transition state. The larger ring size of cyclohexanedione also leads to a significant increase in reactivity compared to cyclopentanedione (Entry 3 vs. 1).[9] This quantitative data is invaluable for predicting how the structural and electronic environment of the α-carbon in an indanone will affect its nucleophilicity.
Key Reaction Mechanisms and Workflows
Visualizing the processes involved in synthesizing and reacting substituted indanones is essential for a deeper understanding. The following diagrams, rendered in DOT language, illustrate a synthetic workflow and a fundamental reaction mechanism.
Synthetic Workflow: Building a Substituted Indanone Library
The following diagram outlines a common experimental workflow for synthesizing a library of 5-aryl-1-indanones via a Suzuki-Miyaura cross-coupling reaction, which can then be used in comparative reactivity studies.
Reaction Pathway: Base-Catalyzed Aldol (B89426) Condensation
This diagram illustrates the mechanism of a base-catalyzed aldol-type reaction, a fundamental transformation demonstrating the enolate reactivity of the indanone α-carbon.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for comparative studies. Below are representative protocols for key transformations of substituted indanones.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-indanone[6]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 5-bromo-1-indanone (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add toluene (approx. 0.2 M concentration relative to the limiting reagent) followed by a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Reaction Execution: Heat the biphasic mixture to reflux (approx. 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-aryl-1-indanone product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Rhodium-Catalyzed [5+2] Cycloaddition of a 1-Indanone (B140024) with an Alkyne[1][7]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst by mixing [Rh(C₂H₄)₂Cl]₂ (0.05 eq.) and a suitable ligand (e.g., IMes, 0.10 eq.) in a reaction vessel.
-
Reagent Addition: To the vessel, add the substituted 1-indanone (1.0 eq.), the internal alkyne (1.5-2.0 eq.), a directing/donor group such as 2-amino-3-picoline (1.0 eq.), and an acid co-catalyst like p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.20 eq.).
-
Solvent and Reaction: Add anhydrous solvent (e.g., THF) and stir the mixture at elevated temperature (e.g., 80-120 °C) for 12-48 hours. The reaction must be maintained under a strictly inert atmosphere.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude oil directly by flash column chromatography on silica gel to isolate the benzocycloheptenone product.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.
Conclusion
The reactivity of substituted indanones is a finely tuned interplay of steric and electronic factors. As demonstrated by the compiled data, electron-donating substituents on the aromatic ring can enhance reactivity in certain catalytic C-C bond activations, while the electronic nature of the α-carbon profoundly impacts its nucleophilicity in enolate-based reactions. The provided protocols offer standardized methods for synthesizing and reacting these compounds, enabling consistent and comparable results. This guide serves as a foundational resource for chemists aiming to leverage the versatile reactivity of the indanone scaffold in the fields of total synthesis, methodology development, and medicinal chemistry.
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for 3,3-Dimethyl-1-indanone Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3,3-Dimethyl-1-indanone is critical for pharmacokinetic studies, quality control of synthetic processes, and formulation development. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of each method is evaluated based on typical validation parameters, supported by detailed experimental protocols.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the typical quantitative performance data for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (Range) | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL | ~1.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
Mandatory Visualization
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
For assay of a bulk sample, accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.
-
-
Validation Parameters:
-
Linearity: Assessed by a six-point calibration curve.
-
Accuracy: Determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the nominal concentration).
-
Precision: Evaluated by analyzing six replicate preparations of a standard solution (10 µg/mL) for repeatability and on three different days for intermediate precision.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for the analysis of this compound in complex matrices.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 160, 145, 117).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).
-
Create calibration standards by diluting the stock solution in methanol to concentrations ranging from 0.1 to 50 µg/mL.
-
For samples in a complex matrix, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.
-
-
Validation Parameters:
-
Linearity: Established using a seven-point calibration curve.
-
Accuracy: Assessed by analyzing spiked blank matrix samples at three different concentrations.
-
Precision: Determined from six replicate injections of a mid-range standard for repeatability and by analyzing spiked samples on different days for intermediate precision.
-
LOD and LOQ: Estimated from the signal-to-noise ratio of the chromatograms.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies requiring the quantification of low concentrations of this compound in biological matrices like plasma or urine.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 20% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: Precursor ion [M+H]⁺ → Product ion 1.
-
Qualifier: Precursor ion [M+H]⁺ → Product ion 2.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
-
Sample Preparation (for plasma):
-
Prepare a stock solution (1 mg/mL) and working solutions of this compound in methanol.
-
Spike blank plasma with working solutions to create calibration standards (1 - 1000 ng/mL) and quality control samples.
-
Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma sample.
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Validation Parameters:
-
Linearity: Determined with an eight-point calibration curve weighted by 1/x².
-
Accuracy and Precision: Evaluated by analyzing quality control samples at low, medium, and high concentrations on three separate days.
-
LOD and LOQ: The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
-
Matrix Effect and Recovery: Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution, and the response of pre-extraction spiked samples to post-extraction spiked samples, respectively.
-
Benchmarking different synthetic routes to 3,3-Dimethyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic routes to 3,3-Dimethyl-1-indanone, a valuable intermediate in medicinal chemistry and organic synthesis. We will delve into two primary methodologies: the intramolecular Friedel-Crafts cyclization of 3,3-dimethyl-3-phenylpropanoic acid and the intermolecular Friedel-Crafts reaction of benzene (B151609) with a suitable precursor. This comparison is supported by experimental data to facilitate the selection of the most appropriate method based on factors such as yield, safety, and reagent availability.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Intramolecular Friedel-Crafts Cyclization | 3,3-Dimethyl-3-phenylpropanoic acid | Polyphosphoric Acid (PPA) | 100°C, 30 min | ~85 | >95 | High yield, relatively simple work-up | High temperature, viscous reagent |
| 3,3-Dimethyl-3-phenylpropanoyl chloride | Aluminum Chloride (AlCl₃) | 0°C to rt, 1-2 h | High | >95 | Milder conditions than PPA | Requires preparation of acid chloride, moisture sensitive | |
| Intermolecular Friedel-Crafts Reaction | Benzene, 3,3-Dimethylacrylic acid ethyl ester | Liquid Hydrogen Fluoride (B91410) (HF) | 70°C, 1 h | 93.1 | 96 | High yield, one-pot reaction | Extremely hazardous reagent (liquid HF), requires specialized equipment |
| Aromatic substrate, 3,3-Dimethylacrylic acid | Niobium Pentachloride (NbCl₅) | rt | up to 78 | Not specified | Milder conditions than liquid HF | Lower yield compared to HF method |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility.
Route 1: Intramolecular Friedel-Crafts Cyclization of 3,3-Dimethyl-3-phenylpropanoic acid
This two-step process involves the preparation of the precursor acid followed by its cyclization.
Step 1a: Synthesis of 3,3-Dimethyl-3-phenylpropanoic acid
-
Materials: Phenylacetic acid, Sodium hydride, Methyl iodide, Diethyl ether, Hydrochloric acid.
-
Procedure:
-
A solution of phenylacetic acid in anhydrous diethyl ether is added dropwise to a suspension of sodium hydride in diethyl ether at 0°C under an inert atmosphere.
-
The mixture is stirred at room temperature for 1 hour.
-
Methyl iodide is added dropwise, and the reaction mixture is refluxed for 4 hours.
-
After cooling, the reaction is quenched with water, and the ether layer is separated.
-
The aqueous layer is acidified with hydrochloric acid and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude 3,3-dimethyl-3-phenylpropanoic acid, which can be purified by recrystallization.
-
Step 1b: Cyclization using Polyphosphoric Acid (PPA)
-
Materials: 3,3-Dimethyl-3-phenylpropanoic acid, Polyphosphoric acid, Ice water, Dichloromethane.
-
Procedure:
-
3,3-Dimethyl-3-phenylpropanoic acid is added to polyphosphoric acid with vigorous stirring.
-
The mixture is heated to 100°C and maintained for 30 minutes.
-
The hot mixture is poured onto crushed ice, leading to the precipitation of the product.
-
The aqueous mixture is extracted with dichloromethane.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to afford this compound.
-
Route 2: Intermolecular Friedel-Crafts Reaction
This method directly constructs the indanone ring system in a single step.
-
Materials: Benzene, 3,3-Dimethylacrylic acid ethyl ester, Liquid Hydrogen Fluoride.
-
Procedure (Caution: This reaction involves highly corrosive and toxic liquid hydrogen fluoride and must be performed in a specialized apparatus by trained personnel).
-
Benzene and 3,3-dimethylacrylic acid ethyl ester are charged into a pressure reactor suitable for handling liquid HF.
-
Liquid hydrogen fluoride is carefully added to the reactor at a low temperature.
-
The reaction mixture is heated to 70°C and stirred for 1 hour.
-
After cooling and careful venting of excess HF, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium bicarbonate).
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the resulting crude this compound is purified by vacuum distillation.
-
Signaling Pathways and Experimental Workflows
The logical workflow for selecting a synthetic route for this compound can be visualized as a decision-making process based on key experimental and safety considerations.
Caption: Decision workflow for selecting a synthetic route to this compound.
This guide provides a foundational understanding of the synthetic approaches to this compound. The choice of a particular route will ultimately depend on the specific requirements of the research, including the desired scale of the reaction, available equipment, and safety protocols in place. For laboratories not equipped to handle extremely hazardous materials like liquid hydrogen fluoride, the intramolecular Friedel-Crafts cyclization presents a viable and high-yielding alternative.
Biological activity of 3,3-Dimethyl-1-indanone compared to other indanones
For Researchers, Scientists, and Drug Development Professionals
The indanone core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds. Its rigid framework allows for the precise positioning of substituents, leading to specific interactions with various biological targets. While numerous indanone derivatives have been synthesized and evaluated for therapeutic potential, this guide focuses on a comparative analysis of their biological activities, with a structural reference to 3,3-Dimethyl-1-indanone. Although direct biological activity data for this compound is limited in publicly available literature, suggesting its primary role as a synthetic intermediate, the structure-activity relationships (SAR) of related indanones provide valuable insights into the influence of substitutions on this versatile scaffold.
Comparative Analysis of Biological Activity
The biological activity of indanone derivatives is highly dependent on the nature and position of substituents on the indanone ring. Key therapeutic areas where indanones have shown significant promise include oncology and neurodegenerative diseases.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant number of indanone derivatives exhibit anticancer properties by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division. These compounds often act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site on β-tubulin, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The following table summarizes the in vitro antiproliferative and tubulin polymerization inhibitory activities of selected 3-arylindanone derivatives.
| Compound | R Group (at C3) | Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) |
| (R)-9k | 4-methoxyphenyl | HCT 116 | 0.24 | 6.1 |
| Donepezil | - | - | - | - |
| Reference | - | - | - | - |
| Hypothetical | Dimethyl | - | Not Available | Not Available |
(Data for (R)-9k sourced from[1])
The data indicates that the 3-aryl substituted indanone, (R)-9k, demonstrates potent antiproliferative activity against the HCT 116 human colorectal cancer cell line, with an IC50 value in the sub-micromolar range.[1] Its mechanism of action is attributed to the inhibition of tubulin polymerization.[1] The gem-dimethyl substitution at the C3 position in this compound would sterically hinder the introduction of a planar aryl group, which appears to be a key feature for this specific anticancer activity. This suggests that this compound is unlikely to exhibit potent tubulin polymerization inhibition in the same manner as the 3-aryl derivatives.
Neuroprotective Activity: Cholinesterase Inhibition
The success of the indanone-based drug Donepezil in the treatment of Alzheimer's disease has spurred the development of numerous indanone derivatives as neuroprotective agents. A primary target for these compounds is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases acetylcholine levels in the brain, which is beneficial for cognitive function.
The table below presents the AChE inhibitory activity of selected indanone derivatives.
| Compound | Key Structural Features | AChE Inhibition IC50 (nM) |
| Compound 9 | 2-(4-fluorobenzyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | 14.8 |
| Compound 14 | 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | 18.6 |
| Donepezil | 2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one | Similar to Compound 14 |
| Hypothetical | This compound | Not Available |
(Data for Compounds 9 and 14 sourced from[2])
The data reveals that complex substitutions at the C2 position, often incorporating benzyl (B1604629) and piperidine (B6355638) moieties, are crucial for potent AChE inhibition.[2] These bulky substituents are designed to interact with the active site of the AChE enzyme. The simple gem-dimethyl substitution at the C3 position in this compound lacks the necessary functional groups and structural complexity to effectively bind to and inhibit AChE.
Experimental Protocols
Tubulin Polymerization Assay
Principle: This assay measures the polymerization of purified tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in turbidity.
Protocol:
-
A solution of purified porcine brain tubulin (2 mg/mL) in an assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) is prepared.
-
GTP (1 mM) and glycerol (B35011) (10%) are added to promote polymerization.
-
The test compound (e.g., (R)-9k) is added at various concentrations.
-
The reaction is initiated by incubating the mixture at 37°C in a temperature-controlled spectrophotometer.
-
The absorbance at 340 nm is measured every 30 seconds for a period of 60-90 minutes.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.
Protocol:
-
The assay is typically performed in a 96-well plate.
-
A solution of AChE, DTNB in a phosphate (B84403) buffer (pH 8.0), and the test compound at various concentrations are added to the wells.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATChI).
-
The absorbance at 412 nm is measured kinetically over a period of time.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor, and the IC50 value is determined.[3]
Signaling Pathways and Experimental Workflows
Tubulin Polymerization and Cell Cycle Arrest
Indanone derivatives that inhibit tubulin polymerization interfere with the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and can ultimately trigger apoptosis.
Caption: Pathway of tubulin polymerization inhibition by indanone derivatives.
Acetylcholinesterase Inhibition Experimental Workflow
The screening of indanone derivatives for AChE inhibitory activity typically follows a multi-step process, from initial screening to determination of the half-maximal inhibitory concentration (IC50).
Caption: Workflow for determining AChE inhibition using the Ellman's method.
References
- 1. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Unveiling the Structural Nuances: A Computational Analysis of 3,3-Dimethyl-1-indanone and its Therapeutic Counterparts
For researchers, scientists, and professionals in drug development, the indanone scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. This guide provides a comparative computational analysis of 3,3-dimethyl-1-indanone, a simple derivative, alongside two prominent drugs, Donepezil and Indomethacin, which feature the indanone core and exhibit significant therapeutic activity. By delving into their structural properties, predicted biological interactions, and the experimental methodologies used for their analysis, this guide aims to illuminate the path from simple scaffolds to potent pharmaceuticals.
While this compound itself is not extensively studied for its biological activity, its structural simplicity provides a foundational reference point. In contrast, Donepezil, a cornerstone in Alzheimer's disease treatment, and Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), have been the subject of numerous computational and experimental investigations. This comparison will highlight how subtle modifications to the indanone ring system can lead to profound differences in biological function, as predicted by computational models and validated by experimental data.
Physicochemical and Computed Properties: A Head-to-Head Comparison
A fundamental step in computational drug design involves the calculation of key physicochemical properties that influence a molecule's pharmacokinetic and pharmacodynamic profile. The following table summarizes these properties for this compound, Donepezil, and Indomethacin.
| Property | This compound | Donepezil | Indomethacin |
| Molecular Formula | C₁₁H₁₂O | C₂₄H₂₉NO₃ | C₁₉H₁₆ClNO₄ |
| Molecular Weight ( g/mol ) | 160.21 | 379.49 | 357.79 |
| LogP (o/w) | ~2.5-3.1 | ~4.1 | ~3.1 |
| Topological Polar Surface Area (Ų) | 17.1 | 41.9 | 69.6 |
| Hydrogen Bond Donors | 0 | 0 | 1 |
| Hydrogen Bond Acceptors | 1 | 4 | 4 |
| Rotatable Bonds | 0 | 6 | 4 |
Note: LogP and other computed properties can vary slightly depending on the algorithm used for calculation.
Computational Analysis Workflow
The computational analysis of a potential drug candidate typically follows a structured workflow. This process, from initial structure preparation to detailed simulations, provides insights into the molecule's behavior at the atomic level.
A generalized workflow for the computational analysis of a small molecule inhibitor.
Alternative 1: Donepezil - A Neuroprotective Indanone Derivative
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, which is beneficial for patients with Alzheimer's disease.
Molecular Docking Analysis of Donepezil
Molecular docking studies are crucial for understanding how a ligand binds to its protein target. For Donepezil, docking simulations with AChE reveal key interactions within the enzyme's active site.
| Parameter | Value | Reference |
| Protein Target | Acetylcholinesterase (AChE) | PDB: 4EY7 |
| Binding Affinity (kcal/mol) | -9.33 to -11.5 | |
| Inhibition Constant (Ki) | ~144.37 nM |
Key Interactions:
-
Pi-Pi Stacking: The benzyl (B1604629) ring of Donepezil forms pi-pi stacking interactions with aromatic residues in the AChE active site, such as Tryptophan (Trp286) and Tyrosine (Tyr124).[1]
-
Hydrogen Bonding: The carbonyl group of the indanone moiety can form hydrogen bonds with amino acid residues like Aspartate (Asp74).[1]
-
Van der Waals Interactions: Numerous van der Waals contacts contribute to the overall binding affinity.[1]
Signaling Pathway Implicated with Donepezil
The therapeutic effect of Donepezil is primarily mediated by its impact on cholinergic signaling in the brain.
Simplified signaling pathway of Donepezil's action.
Alternative 2: Indomethacin - An Anti-inflammatory Indanone Derivative
Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, molecules that mediate inflammation and pain.
Molecular Docking Analysis of Indomethacin
Molecular docking simulations of Indomethacin with COX-1 and COX-2 enzymes have been instrumental in elucidating its mechanism of action and its side-effect profile.
| Parameter | Value | Reference |
| Protein Target | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | PDB: 1EQG (COX-1), 1CX2 (COX-2) |
| Binding Affinity (kcal/mol) | -10.06 (COX-2) | |
| Key Interactions | Hydrogen bonds with Arginine (Arg120) and Tyrosine (Tyr385) in COX-2. |
Key Interactions:
-
Hydrogen Bonding: The carboxylic acid group of Indomethacin is crucial for its interaction with key residues in the active site of COX enzymes, such as Arginine (Arg120).
-
Hydrophobic Interactions: The chlorobenzoyl and indole (B1671886) moieties of Indomethacin engage in extensive hydrophobic interactions within the enzyme's active site.
Prostaglandin (B15479496) Synthesis Pathway and Indomethacin's Role
Indomethacin exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins.
Inhibition of the prostaglandin synthesis pathway by Indomethacin.
Experimental Protocols
General Protocol for Molecular Docking
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added to the protein structure.
-
Ligand Preparation: The 3D structure of the ligand (e.g., this compound, Donepezil, or Indomethacin) is generated and optimized to its lowest energy conformation.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD) is used to explore possible binding conformations of the ligand within the protein's active site. The program scores these conformations based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
General Protocol for Molecular Dynamics (MD) Simulation
-
System Setup: The docked protein-ligand complex is placed in a simulation box, which is then filled with a specific water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure to ensure stability.
-
Production Run: The main MD simulation is run for a specified period (e.g., 100 nanoseconds), during which the trajectory of all atoms is saved at regular intervals.
-
Trajectory Analysis: The saved trajectory is analyzed to study the stability of the protein-ligand complex (e.g., using Root Mean Square Deviation - RMSD), the flexibility of the protein residues (e.g., using Root Mean Square Fluctuation - RMSF), and the persistence of intermolecular interactions over time.
Conclusion
The computational analysis of this compound in comparison to its highly successful derivatives, Donepezil and Indomethacin, underscores the power of computational chemistry in modern drug discovery. While this compound serves as a basic structural framework, the detailed computational and experimental data available for Donepezil and Indomethacin reveal how specific functionalization of the indanone core can lead to potent and selective biological activity. The methodologies outlined in this guide provide a roadmap for researchers to explore the vast chemical space of indanone derivatives and to rationally design the next generation of therapeutic agents. The presented data and visualizations offer a clear, comparative view that can aid in hypothesis generation and the strategic design of future research endeavors in this exciting field.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 3,3-Dimethyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,3-Dimethyl-1-indanone, a key intermediate in the preparation of various pharmaceuticals and biologically active compounds, has traditionally been approached via Friedel-Crafts reactions. However, the quest for improved efficiency, milder reaction conditions, and enhanced safety has led to the exploration of alternative reagents. This guide provides an objective comparison of various synthetic routes to this compound, supported by available experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Reagents
The following tables summarize the quantitative data for different reagents used in the synthesis of this compound, focusing on reaction yield, purity, and conditions.
Table 1: Intermolecular Friedel-Crafts Alkylation/Acylation Approaches
| Reagent/Catalyst System | Starting Materials | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| Liquid Hydrogen Fluoride (B91410) | Benzene (B151609), 3,3-Dimethylacrylic acid ethyl ester | 1 hour | 70°C | 93.1 | 96 | [1] |
| Niobium Pentachloride (NbCl₅) | Benzene, 3,3-Dimethylacrylic acid | Variable | Variable | 0-78* | N/A | [2][3] |
| Aluminum Chloride (AlCl₃) | Benzene, 3,3-Dimethylacryloyl chloride | Variable | Variable | Moderate to High | N/A | General Friedel-Crafts |
*Note: The yield for NbCl₅ is reported for a range of 1-indanone (B140024) derivatives; specific data for this compound is not explicitly provided in the cited literature.
Table 2: Intramolecular Friedel-Crafts Cyclization Approaches
| Reagent/Catalyst System | Starting Material | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| Polyphosphoric Acid (PPA) | 3-Phenyl-3-methylbutanoic acid | 3 minutes | 100°C | High | N/A | [4] |
| Thionyl Chloride / AlCl₃ | 3-Phenyl-3-methylbutanoic acid | Variable | Variable | High | N/A | General Friedel-Crafts |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Liquid Hydrogen Fluoride Catalyzed Synthesis
This method involves the direct reaction of benzene with an ester of 3,3-dimethylacrylic acid in the presence of liquid hydrogen fluoride.
Experimental Protocol:
-
In a suitable pressure-resistant reactor, combine 7.81 g (100 mmol) of benzene and 14.4 g (112 mmol) of 3,3-dimethylacrylic acid ethyl ester.
-
Carefully add 100 g (5 mol) of liquid hydrogen fluoride to the mixture.
-
Stir the reaction mixture at 70°C for 1 hour.
-
After completion, the reaction is worked up by carefully quenching the excess HF and extracting the product.
-
Purification is achieved by distillation or chromatography to yield this compound.[1]
Method 2: Niobium Pentachloride (NbCl₅) Catalyzed Synthesis
Niobium pentachloride serves as a highly oxophilic Lewis acid catalyst for the one-step synthesis from an aromatic substrate and 3,3-dimethylacrylic acid.[2][3]
Experimental Protocol:
-
To a solution of the aromatic substrate (e.g., benzene) in a suitable solvent, add 3,3-dimethylacrylic acid.
-
Add Niobium pentachloride (NbCl₅) as the catalyst.
-
The reaction is stirred under specific conditions (temperature and time will vary depending on the substrate).
-
Upon completion, the reaction is quenched and the product is isolated through extraction and purified by standard methods.
Method 3: Intramolecular Cyclization using Polyphosphoric Acid (PPA)
This protocol utilizes the dehydration and cyclization of 3-phenyl-3-methylbutanoic acid promoted by polyphosphoric acid.[4]
Experimental Protocol:
-
Combine 3-phenyl-3-methylbutanoic acid with an excess of polyphosphoric acid.
-
Heat the mixture to 100°C and maintain for 3 minutes with vigorous stirring.
-
Cool the reaction mixture and pour it onto crushed ice to quench the reaction.
-
Extract the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
The crude product can be purified by distillation or chromatography.
Method 4: Intramolecular Cyclization via Acyl Chloride with Aluminum Chloride (AlCl₃)
This classic two-step approach involves the formation of an acyl chloride followed by an intramolecular Friedel-Crafts cyclization.
Experimental Protocol:
-
Acyl Chloride Formation: React 3-phenyl-3-methylbutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form 3-phenyl-3-methylbutanoyl chloride.
-
Cyclization: In a separate flask, suspend aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane).
-
Cool the suspension and slowly add the 3-phenyl-3-methylbutanoyl chloride.
-
Stir the reaction mixture, allowing it to warm to room temperature.
-
After the reaction is complete, quench by pouring onto ice and acid.
-
Extract the product, wash, dry, and purify as needed.
Mechanistic Pathways and Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for the described synthetic routes.
Caption: Intermolecular Friedel-Crafts pathway.
References
Safety Operating Guide
Proper Disposal of 3,3-Dimethyl-1-indanone: A Guide for Laboratory Professionals
For immediate reference, 3,3-Dimethyl-1-indanone must be disposed of as hazardous chemical waste. Under no circumstances should it be poured down the drain or mixed with general refuse. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is crucial to handle this compound with the appropriate safety measures in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Hazard Identification
This compound is classified with several hazards that dictate its handling and disposal protocols.[1][2] It is crucial to be aware of these to prevent accidental exposure and environmental contamination.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) | H315 | Warning | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Warning | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335 | Warning | May cause respiratory irritation.[1][2] |
| Hazardous to the Aquatic Environment — Long-term Hazard (Category 3) | H412 | - | Harmful to aquatic life with long lasting effects.[1][3] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[4] Adherence to institutional and local regulations is paramount.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes the pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and spill cleanup materials.
-
Do not mix this compound waste with other incompatible chemical wastes.[5] It should be kept separate from strong oxidizing agents.
Step 2: Waste Collection and Containerization
-
Collect all waste containing this compound in a designated, chemically compatible, and leak-proof container.[4][5] The original product container is often a suitable choice if it is in good condition.[5]
-
For liquid waste, use a container designed for liquids to prevent spills.
-
Ensure the container is kept tightly closed except when actively adding waste.[5] This minimizes the release of vapors and prevents spills.
Step 3: Labeling
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".[4][5]
-
The label must also include the full chemical name: "This compound ".[4]
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container.
Step 4: Temporary Storage in the Laboratory
-
Store the sealed and labeled waste container in a designated and secure "Satellite Accumulation Area" (SAA).[4]
-
The SAA should be in a cool, dry, and well-ventilated location, away from heat, sources of ignition, and general laboratory traffic.[4]
-
Segregate the container from incompatible materials within the SAA.
Step 5: Arranging for Disposal
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the Environmental Health and Safety (E&S) department.
-
Provide the E&S department with accurate information about the waste contents.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and the E&S department.
-
Prevent entry into the affected area.
-
Provide emergency responders with the Safety Data Sheet (SDS) for this compound.
-
Regulatory Framework
The disposal of this compound is governed by a combination of federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Generators of hazardous waste are legally responsible for its safe management from "cradle-to-grave".[6][9] It is the responsibility of the researcher and their institution to ensure full compliance with all applicable regulations.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound | C11H12O | CID 304628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 26465-81-6 [sigmaaldrich.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Navigating the Safe Handling of 3,3-Dimethyl-1-indanone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Safety data for 3,3-Dimethyl-1-indanone (CAS: 26465-81-6) presents some inconsistencies across suppliers. While some sources classify it as non-hazardous, robust data from aggregated sources indicates potential for skin, eye, and respiratory irritation, as well as long-term aquatic toxicity.[1] This guide is based on the more conservative safety profile and is intended to provide a comprehensive framework for safe handling. Users are strongly advised to consult the specific Safety Data Sheet (SDS) provided by their supplier for definitive guidance.
This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this compound in a laboratory setting. Adherence to these guidelines is critical for minimizing exposure risks and ensuring environmental responsibility.
Recommended Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of protection is implemented. The following table summarizes the recommended PPE based on its potential hazards.
| Protection Type | Equipment | Specification and Rationale |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Essential to prevent eye irritation from dust particles or splashes.[1] In situations with a higher risk of splashing, a face shield worn over safety glasses or goggles is recommended. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) | Necessary to prevent skin irritation upon contact.[1] Regularly inspect gloves for any signs of degradation or puncture before and during use. |
| Laboratory coat | A standard lab coat should be worn to protect personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid form outside of a certified chemical fume hood or if dust generation is likely, to mitigate the risk of respiratory tract irritation.[1] The type of respirator should be selected based on a formal risk assessment. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step operational plan provides guidance for its management within the lab.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed when not in use.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.
Safe Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Contamination: Avoid contact with skin, eyes, and clothing. If contact occurs, follow the first-aid measures outlined in the SDS.
Disposal Plan: Managing Waste and Spills
Proper disposal of this compound and its associated waste is imperative to prevent environmental contamination, particularly given its potential for long-term aquatic toxicity.
Waste Disposal
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: Any materials, such as gloves, weighing papers, or paper towels, that come into direct contact with the chemical should be collected in a designated, sealed waste container for hazardous materials.
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.
Spill Management
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. The area should then be decontaminated with an appropriate solvent and washed thoroughly.
-
Major Spills: In the event of a large spill, evacuate the area and contact the institution's environmental health and safety department immediately.
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
